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Cyp17-IN-1

Cat. No.: B12424397
M. Wt: 312.4 g/mol
InChI Key: ATNGVPCHSCNOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyp17-IN-1 (compound 9c) is a potent and orally active inhibitor of cytochrome P450 17A1 (CYP17A1), demonstrated to inhibit both human and rat CYP17 with IC50 values of 20.1 nM and 15.8 nM, respectively . CYP17A1 is a key enzyme in steroidogenesis, possessing both 17α-hydroxylase and 17,20-lyase activities, and is crucial for the biosynthesis of androgens . Due to its central role in producing androgens required for tumor growth, CYP17A1 is a well-validated therapeutic target in hormone-dependent cancers such as castration-resistant prostate cancer (CRPC) . The ability of this compound to potently inhibit this enzyme makes it a valuable tool for investigating new therapeutic strategies for CRPC and other conditions driven by androgen excess . In preclinical research, this compound has been shown to reduce plasma testosterone levels in a dose-dependent manner in animal models, confirming its in vivo activity . Furthermore, this compound exhibits selectivity for CYP17A1, showing significantly weaker inhibition (IC50 = 8.5 µM) against the major drug-metabolizing enzyme CYP3A4, which is an important consideration for research into drug-drug interactions . The exploration of non-steroidal CYP17A1 inhibitors like this compound is an active area of research, as they may offer improved selectivity profiles compared to steroidal inhibitors, potentially leading to fewer off-target effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17FN2S B12424397 Cyp17-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17FN2S

Molecular Weight

312.4 g/mol

IUPAC Name

6-fluoro-2-[(4-methyl-3-pyridinyl)methyl]-3,4-dihydro-1H-[1]benzothiolo[2,3-c]pyridine

InChI

InChI=1S/C18H17FN2S/c1-12-4-6-20-9-13(12)10-21-7-5-15-16-8-14(19)2-3-17(16)22-18(15)11-21/h2-4,6,8-9H,5,7,10-11H2,1H3

InChI Key

ATNGVPCHSCNOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)CN2CCC3=C(C2)SC4=C3C=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CYP17A1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenic pathway, plays a pivotal role in the production of androgens and glucocorticoids.[1] This bifunctional enzyme, located in the endoplasmic reticulum, exhibits both 17α-hydroxylase and 17,20-lyase activities.[2][3] Its central role in androgen biosynthesis has made it a key therapeutic target, particularly in the context of hormone-dependent cancers such as prostate cancer.[4][5] This guide provides a comprehensive overview of the mechanism of action of CYP17A1 inhibitors, with a focus on their biochemical interactions, relevant signaling pathways, and the experimental methodologies used for their evaluation. While this document addresses CYP17A1 inhibitors broadly, the principles and mechanisms described are directly applicable to specific inhibitors like "Cyp17-IN-1".

Core Mechanism of Action: Inhibition of Steroidogenesis

The primary mechanism of action of CYP17A1 inhibitors is the blockade of androgen synthesis.[6] CYP17A1 catalyzes two key sequential reactions in the steroid hormone biosynthesis pathway:

  • 17α-hydroxylase activity: It converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[3][7] This is a necessary step for the synthesis of both glucocorticoids (like cortisol) and sex steroids.[8][9]

  • 17,20-lyase activity: It then cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[7][10] These are the primary precursors for the synthesis of testosterone and estrogens.[11]

CYP17A1 inhibitors can be classified based on their selectivity for these two enzymatic functions. Some inhibitors block both the 17α-hydroxylase and 17,20-lyase activities, while others are more selective for the 17,20-lyase function.[6] By binding to the active site of the enzyme, often through coordination with the heme iron, these inhibitors prevent the natural substrates from binding and being converted, thereby halting the production of androgens.[12]

The inhibition of CYP17A1 leads to a significant reduction in the circulating levels of androgens, which is particularly beneficial in the treatment of androgen-dependent diseases like castration-resistant prostate cancer (CRPC).[4][11] In CRPC, despite low testicular androgen levels, tumor cells can often synthesize their own androgens or utilize adrenal androgens for growth and survival.[11][13] CYP17A1 inhibitors effectively shut down these alternative androgen production pathways.[14]

Signaling Pathways and Cellular Effects

The primary signaling pathway affected by CYP17A1 inhibitors is the androgen receptor (AR) signaling pathway. By depleting the ligands (androgens) for the AR, these inhibitors prevent its activation and subsequent translocation to the nucleus, where it would normally drive the expression of genes involved in cell proliferation and survival.[13] Some studies suggest that certain CYP17A1 inhibitors, such as abiraterone, may also have direct inhibitory effects on the AR itself.[13]

The diagram below illustrates the steroidogenesis pathway and the points of inhibition by CYP17A1 inhibitors.

Steroidogenesis_Pathway_and_CYP17A1_Inhibition cluster_steroidogenesis Steroidogenesis Pathway cluster_inhibition Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17a-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 (17a-hydroxylase) 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 (17a-hydroxylase) Aldosterone Aldosterone Progesterone->Aldosterone DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) CYP17A1_target Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17a-OH-Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol This compound This compound This compound->CYP17A1_target

Caption: Steroidogenesis pathway illustrating the dual enzymatic activity of CYP17A1 and its inhibition.

Quantitative Data: Comparative Inhibitory Activity

The efficacy of CYP17A1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes representative IC50 values for several known CYP17A1 inhibitors against the 17α-hydroxylase and 17,20-lyase activities of the enzyme.

InhibitorTarget ActivityIC50 (nM)Reference Compound
Abiraterone 17,20-lyase2.5-
17α-hydroxylase15-
Orteronel (TAK-700) 17,20-lyase20-
17α-hydroxylase160-
Galeterone (TOK-001) 17,20-lyase38-
17α-hydroxylase120-
Ketoconazole 17,20-lyase30-
17α-hydroxylase30-
Compound 1c CYP17A1830Abiraterone
Compound 1e CYP17A1560Abiraterone

Note: IC50 values can vary depending on the specific experimental conditions. The data for compounds 1c and 1e are from a study on novel non-steroidal inhibitors and are presented for comparative purposes.[15]

Experimental Protocols

The evaluation of CYP17A1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and mechanism of action.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CYP17A1.

Objective: To determine the IC50 value of a test compound against CYP17A1's 17α-hydroxylase and 17,20-lyase activities.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Cytochrome P450 reductase (POR)

  • Cytochrome b5 (for lyase activity)

  • Radiolabeled substrates (e.g., [14C]-Progesterone for hydroxylase activity, [3H]-17α-hydroxypregnenolone for lyase activity)[16]

  • NADPH

  • Test compound (e.g., this compound)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)[16]

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, POR, and, for the lyase assay, cytochrome b5 in the reaction buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the radiolabeled substrate and NADPH.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).[16]

  • Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate).

  • Extract the steroids from the reaction mixture.

  • Separate the substrate and product(s) using TLC.

  • Quantify the amount of product formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates the general workflow for an in vitro CYP17A1 inhibition assay.

In_Vitro_CYP17A1_Inhibition_Assay_Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (CYP17A1, POR, Buffer) Add_Test_Compound Add Test Compound (e.g., this compound) Prepare_Reaction_Mixture->Add_Test_Compound Initiate_Reaction Initiate Reaction (Add Substrate and NADPH) Add_Test_Compound->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Steroids Extract Steroids Stop_Reaction->Extract_Steroids Separate_by_TLC Separate by TLC Extract_Steroids->Separate_by_TLC Quantify_Product Quantify Product (Scintillation Counting) Separate_by_TLC->Quantify_Product Calculate_IC50 Calculate IC50 Quantify_Product->Calculate_IC50

Caption: General workflow for an in vitro CYP17A1 inhibition assay.

This assay assesses the effect of a compound on steroid hormone production in a cellular context. The H295R human adrenocortical carcinoma cell line is a commonly used model as it expresses all the key enzymes required for steroidogenesis.[17]

Objective: To evaluate the effect of a test compound on the production of various steroid hormones, including androgens and cortisol, in H295R cells.

Materials:

  • H295R cells

  • Cell culture medium and supplements

  • Forskolin (to stimulate steroidogenesis)

  • Test compound

  • ELISA kits or LC-MS/MS for steroid quantification

Procedure:

  • Culture H295R cells to near confluence in multi-well plates.

  • Replace the growth medium with fresh medium containing the test compound at various concentrations.

  • Stimulate steroidogenesis by adding forskolin.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatant.

  • Quantify the levels of key steroid hormones (e.g., testosterone, DHEA, cortisol, progesterone) in the supernatant using appropriate analytical methods like ELISA or LC-MS/MS.

  • Analyze the data to determine the effect of the compound on the production of each steroid and to identify the specific points of inhibition in the steroidogenesis pathway.

Conclusion

CYP17A1 inhibitors represent a cornerstone in the treatment of androgen-dependent diseases, most notably castration-resistant prostate cancer. Their mechanism of action is centered on the potent and specific inhibition of the 17α-hydroxylase and/or 17,20-lyase activities of CYP17A1, leading to a profound suppression of androgen biosynthesis. This, in turn, disrupts the androgen receptor signaling pathway, a key driver of tumor growth. A thorough understanding of their mechanism, facilitated by robust in vitro and cell-based assays, is crucial for the development of next-generation inhibitors with improved potency, selectivity, and clinical efficacy.

References

Cyp17-IN-1: A Technical Guide to its Structure, Synthesis, and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp17-IN-1, also known as compound 9c, is a potent and selective non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. By targeting CYP17A1, this compound effectively curtails the production of androgens, such as testosterone, which are pivotal in the progression of hormone-dependent diseases, most notably castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, presenting key data in a structured format for researchers and drug development professionals.

Chemical Structure and Properties

This compound is chemically identified as 6-fluoro-2-[(4-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-[1]benzothiolo[2,3-c]pyridine.[1] Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name 6-fluoro-2-[(4-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-[1]benzothiolo[2,3-c]pyridine
Molecular Formula C₁₈H₁₇FN₂S
Molecular Weight 312.4 g/mol
Synonyms Compound 9c

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-fluoro-1,2,3,4-tetrahydrobenzo[2][3]thieno[2,3-c]pyridine (Intermediate A)

A mixture of 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.2 eq), and sodium triacetoxyborohydride (1.5 eq) in dichloromethane (DCM) is stirred at room temperature for 12 hours. The reaction is then quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is dissolved in a mixture of acetic acid and water (9:1) and heated at 80 °C for 4 hours. After cooling, the mixture is basified with 2 M sodium hydroxide and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford Intermediate A.

Step 2: Synthesis of 6-fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[2][3]thieno[2,3-c]pyridine (this compound)

To a solution of Intermediate A (1.0 eq) and 3-(chloromethyl)-4-methylpyridine hydrochloride (1.2 eq) in dimethylformamide (DMF) is added potassium carbonate (2.5 eq). The mixture is stirred at 60 °C for 6 hours. After completion of the reaction, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis_Pathway A 6-Fluorobenzo[b]thiophene-2-carbaldehyde C Intermediate A (6-fluoro-1,2,3,4-tetrahydrobenzo [4,5]thieno[2,3-c]pyridine) A->C NaBH(OAc)₃, DCM; AcOH/H₂O, 80°C B Aminoacetaldehyde dimethyl acetal B->C E This compound C->E K₂CO₃, DMF, 60°C D 3-(Chloromethyl)-4-methylpyridine hydrochloride D->E Signaling_Pathway cluster_cyp17a1 CYP17A1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione Progesterone->Androstenedione 17,20-lyase Testosterone Testosterone Androstenedione->Testosterone Cyp17IN1 This compound Cyp17IN1->DHEA Inhibition Cyp17IN1->Androstenedione Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay CYP17A1 Inhibition Assay Cell_Assay NCI-H295R Testosterone Production Enzyme_Assay->Cell_Assay Selectivity_Assay CYP Enzyme Selectivity Panel Cell_Assay->Selectivity_Assay PK_Study Pharmacokinetics (e.g., in rats) Selectivity_Assay->PK_Study Efficacy_Study Xenograft Model (e.g., prostate cancer) PK_Study->Efficacy_Study Lead_Optimization Lead Optimization Efficacy_Study->Lead_Optimization Clinical_Candidate Clinical Candidate Selection Lead_Optimization->Clinical_Candidate

References

The Function and Inhibition of CYP17A1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyp17-IN-1 is understood to be an inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenesis pathway. CYP17A1, also known as steroid 17α-hydroxylase/17,20-lyase, is a dual-function enzyme essential for the production of androgens and estrogens.[1][2][3][4] Its pivotal role in hormone synthesis makes it a key therapeutic target in hormone-dependent cancers, most notably castration-resistant prostate cancer (CRPC) and certain types of breast cancer.[1][5][6] This document provides an in-depth overview of the function of CYP17A1, the mechanism of its inhibition, relevant quantitative data for known inhibitors, detailed experimental protocols for assessing inhibitor activity, and visual representations of the associated biological pathways and experimental workflows.

The Function of CYP17A1 in Steroidogenesis

CYP17A1 is a monooxygenase located in the endoplasmic reticulum that catalyzes two key reactions in the steroid hormone biosynthesis pathway:[2][4][7]

  • 17α-hydroxylase activity: This reaction involves the addition of a hydroxyl group to pregnenolone and progesterone at the 17α position, producing 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This step is crucial for the synthesis of glucocorticoids like cortisol.[2][3][8]

  • 17,20-lyase activity: This reaction cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[2][8] These are the primary precursors for the synthesis of all androgens and estrogens.[9]

The dual enzymatic activities of CYP17A1 represent a critical branch point in the steroidogenic pathway, directing intermediates toward the production of either glucocorticoids or sex hormones.[1]

Mechanism of Action of CYP17A1 Inhibitors

CYP17A1 inhibitors, such as the well-characterized drug abiraterone acetate, function by blocking the catalytic activity of the enzyme.[2][10] The primary mechanisms of inhibition include:

  • Competitive Inhibition: Many inhibitors are designed as substrate mimics that bind to the active site of the CYP17A1 enzyme, competing with the endogenous substrates (pregnenolone and progesterone).[2]

  • Heme Iron Coordination: Some potent inhibitors, including abiraterone, coordinate with the heme iron atom within the active site of the cytochrome P450 enzyme. This interaction can be very strong and, in some cases, leads to irreversible or slowly reversible inhibition, effectively shutting down the enzyme's catalytic cycle.[2]

By inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, these compounds effectively halt the production of androgens and estrogens.[5] In the context of prostate cancer, this depletion of androgens, which fuel tumor growth, is the primary therapeutic effect.[2][5]

Quantitative Data for Representative CYP17A1 Inhibitors

While specific data for "this compound" is not publicly available, the following tables summarize key quantitative parameters for well-established CYP17A1 inhibitors to provide a comparative context for researchers.

InhibitorTarget(s)IC50 (17α-hydroxylase)IC50 (17,20-lyase)Clinical Application
Abiraterone AcetateCYP17A1 (hydroxylase and lyase)2.5 - 15 nM0.5 - 4 nMCastration-Resistant Prostate Cancer
GaleteroneCYP17A1, Androgen Receptor (antagonist)26 nM16 nMInvestigational (Prostate Cancer)
Orteronel (TAK-700)Selective for CYP17A1 17,20-lyase230 nM33 nMInvestigational (Prostate Cancer)
Seviteronel (VT-464)Selective for CYP17A1 17,20-lyase, AR antagonistNot specifiedPotent inhibitorInvestigational (Breast and Prostate Cancer)

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro CYP17A1 Enzyme Kinetic Analysis

This protocol outlines a representative method for determining the inhibitory activity of a compound against CYP17A1.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

  • Recombinant human CYP17A1 and cytochrome P450 reductase (POR)

  • Cytochrome b5 (for lyase activity assay)

  • Radiolabeled substrates: [14C]-progesterone (for hydroxylase activity) and [3H]-17α-hydroxypregnenolone (for lyase activity)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Phosphatidylcholine

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, MgCl2, reduced glutathione, glycerol, and phosphatidylcholine.

  • Enzyme and Inhibitor Incubation:

    • Add recombinant CYP17A1 and POR (and cytochrome b5 for the lyase assay) to the reaction mixture.

    • Add varying concentrations of the test inhibitor.

    • Pre-incubate the mixture at 37°C for a short period.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).

  • Reaction Termination and Steroid Extraction: Stop the reaction by adding a strong base or organic solvent. Extract the steroids using an organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation: Evaporate the organic solvent and resuspend the steroid residue. Spot the residue on a TLC plate and develop the chromatogram to separate the substrate from the product.

  • Quantification: Visualize the separated steroids (e.g., using a phosphorimager) and scrape the corresponding spots into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of substrate conversion to product for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Analysis of Steroid Metabolites in Biological Samples

This protocol provides a general workflow for assessing the in vivo effect of a CYP17A1 inhibitor on steroid hormone profiles.

Objective: To quantify the levels of steroid hormones and their metabolites in plasma or urine from subjects treated with a CYP17A1 inhibitor.

Materials:

  • Biological samples (plasma or urine)

  • Internal standards (deuterated steroids)

  • Solid-phase extraction (SPE) cartridges

  • Derivatization agents

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Preparation: Thaw the biological samples and add internal standards.

  • Enzymatic Hydrolysis (for urine): Treat urine samples with β-glucuronidase/sulfatase to deconjugate the steroids.

  • Extraction: Perform solid-phase extraction to isolate the steroids from the biological matrix.

  • Derivatization: Chemically modify the steroids to improve their volatility and ionization efficiency for GC-MS analysis.

  • Instrumental Analysis: Inject the derivatized samples into the GC-MS or LC-MS/MS system.

  • Data Acquisition and Analysis: Acquire the data in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode. Identify and quantify the steroids based on their retention times and mass-to-charge ratios relative to the internal standards.

  • Ratio Calculation: Calculate the ratios of substrate to product metabolites to assess the in vivo activity of CYP17A1 (e.g., the ratio of corticosterone metabolites to cortisol metabolites for 17α-hydroxylase activity).[11]

Visualizations

Steroidogenesis Pathway and CYP17A1 Inhibition

Steroidogenesis_Pathway cluster_cyp17a1 CYP17A1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17α-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17α-OH Pregnenolone 17α-hydroxylase 17α-OH Progesterone 17α-OH Progesterone Progesterone->17α-OH Progesterone 17α-hydroxylase Aldosterone Aldosterone Progesterone->Aldosterone Mineralocorticoids DHEA DHEA 17α-OH Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17α-OH Progesterone->Androstenedione 17,20-lyase Cortisol Cortisol 17α-OH Progesterone->Cortisol Glucocorticoids DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Androgens Estradiol Estradiol Testosterone->Estradiol Estrogens Inhibitor This compound Inhibitor->17α-OH Pregnenolone Inhibitor->17α-OH Progesterone Inhibitor->DHEA Inhibitor->Androstenedione

Caption: Steroidogenesis pathway highlighting the inhibitory action of this compound on CYP17A1.

Experimental Workflow for In Vitro CYP17A1 Inhibition Assay

Inhibition_Assay_Workflow start Start prep_mixture Prepare Reaction Mixture (Buffer, Cofactors) start->prep_mixture add_enzyme_inhibitor Add CYP17A1, POR, and Varying Concentrations of Inhibitor prep_mixture->add_enzyme_inhibitor pre_incubate Pre-incubate at 37°C add_enzyme_inhibitor->pre_incubate add_substrate Initiate Reaction with Radiolabeled Substrate + NADPH pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_extract Stop Reaction and Extract Steroids incubate->stop_extract separate Separate Substrate and Product (e.g., via TLC) stop_extract->separate quantify Quantify Radioactivity separate->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for determining the IC50 of a CYP17A1 inhibitor in vitro.

References

The Discovery and Development of Selective CYP17A1 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the androgen biosynthesis pathway, making it a key therapeutic target in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] This technical guide provides an in-depth overview of the discovery and development of a novel class of non-steroidal CYP17A1 inhibitors, with a focus on compounds demonstrating selectivity for the 17,20-lyase activity. We will explore the mechanism of action, preclinical evaluation, and clinical potential of these agents, exemplified by the investigational drug VT-464. This document will detail the experimental protocols utilized in their evaluation and present key quantitative data in structured tables for comparative analysis. Visual diagrams of relevant pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction: The Rationale for Targeting CYP17A1 in Prostate Cancer

Androgen receptor (AR) signaling is a primary driver of prostate cancer progression.[4] While androgen deprivation therapy (ADT) is the standard of care, the disease often progresses to a castration-resistant state (CRPC) where tumors can synthesize their own androgens.[1] The enzyme CYP17A1 plays a pivotal role in this process, catalyzing both 17α-hydroxylase and 17,20-lyase reactions in the steroidogenesis pathway.[2][5][6] Inhibition of CYP17A1 is a clinically validated strategy to suppress androgen production and has led to the development of drugs like abiraterone acetate.[1][7] However, non-selective inhibition of both CYP17A1 activities can lead to side effects due to the disruption of cortisol synthesis.[4][8] This has spurred the development of second-generation inhibitors with selectivity for the 17,20-lyase activity, aiming for a more targeted and tolerable therapeutic approach.

The Steroidogenesis Pathway and CYP17A1's Dual Function

CYP17A1 is a dual-function enzyme located in the endoplasmic reticulum.[5][9] It first catalyzes the 17α-hydroxylation of pregnenolone and progesterone. Subsequently, its 17,20-lyase activity cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone.[6][10]

Pregnenolone Pregnenolone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) Progesterone Progesterone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17-OH Progesterone->Cortisol Testosterone Testosterone DHEA->Testosterone Androstenedione->Testosterone

Figure 1: Simplified steroidogenesis pathway highlighting the dual enzymatic activity of CYP17A1.

Discovery and Preclinical Development of a Selective Inhibitor: A Case Study of VT-464

VT-464 (also known as orteronel) is a novel, non-steroidal, selective inhibitor of CYP17A1, with a preference for the 17,20-lyase activity.[8][11] Its discovery was part of a focused effort to identify compounds that could suppress androgen synthesis while minimizing the impact on cortisol production, thereby potentially avoiding the need for co-administration of corticosteroids.

In Vitro Characterization

The initial evaluation of VT-464 involved a series of in vitro assays to determine its potency and selectivity against CYP17A1.

Table 1: In Vitro Potency and Selectivity of VT-464 vs. Abiraterone

CompoundHuman CYP17A1 Lyase IC50 (nM)Human CYP17A1 Hydroxylase IC50 (nM)Selectivity Ratio (Hydroxylase/Lyase)
VT-46469670~9.7
Abiraterone152.5~0.17
Data sourced from preclinical studies.[8]

These results demonstrate that while abiraterone is a more potent inhibitor of both enzyme activities, VT-464 exhibits greater selectivity for the lyase function.[8]

Cellular Assays

The anti-tumor activity of VT-464 was assessed in various prostate cancer cell lines, including those resistant to the androgen receptor antagonist enzalutamide.

Table 2: Antiproliferative Activity in Prostate Cancer Cell Lines

Cell LineAndrogen SensitivityEffect of VT-464 Treatment
LNCaPSensitiveInhibition of cell growth
C4-2Castration-ResistantGreater decrease in AR transactivation compared to abiraterone
MR49CEnzalutamide-ResistantSuppression of AR axis to a greater extent than abiraterone
MR49FEnzalutamide-ResistantSuppression of AR axis to a greater extent than abiraterone
Data compiled from preclinical reports.
In Vivo Preclinical Models

The efficacy of VT-464 was further evaluated in xenograft models of castration-resistant prostate cancer.

Table 3: In Vivo Efficacy of VT-464 in Xenograft Models

ModelTreatmentKey Findings
Castrate Male MiceVT-464Significant decrease in intratumoral androgen levels, greater than abiraterone acetate
Abiraterone Acetate (AA)Significant decrease in intratumoral androgen levels
Enzalutamide-Resistant XenograftsVT-464Greater tumor growth inhibition and PSA decrease compared to AA
Abiraterone Acetate (AA)Tumor growth inhibition and PSA decrease
Based on findings from in vivo preclinical studies.

Experimental Protocols

CYP17A1 Enzyme Inhibition Assay

Objective: To determine the IC50 values for the inhibition of CYP17A1 hydroxylase and lyase activities.

Methodology:

  • Recombinant human CYP17A1 is incubated with radiolabeled substrates (e.g., [3H]progesterone for hydroxylase activity and [3H]17-hydroxypregnenolone for lyase activity).

  • The reaction is initiated in the presence of varying concentrations of the test inhibitor (e.g., VT-464 or abiraterone).

  • Following incubation, the reaction is stopped, and the steroid products are extracted.

  • The substrate and product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Radioactivity in the product bands is quantified to determine the percentage of inhibition at each inhibitor concentration.

  • IC50 values are calculated by fitting the data to a dose-response curve.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Analysis Enzyme + Substrate Enzyme + Substrate Reaction Mixture Reaction Mixture Enzyme + Substrate->Reaction Mixture Inhibitor Dilutions Inhibitor Dilutions Inhibitor Dilutions->Reaction Mixture Extraction Extraction Reaction Mixture->Extraction Chromatography Chromatography Extraction->Chromatography Quantification Quantification Chromatography->Quantification IC50 Calculation IC50 Calculation Quantification->IC50 Calculation

Figure 2: Workflow for the CYP17A1 enzyme inhibition assay.

Cell Proliferation Assay

Objective: To assess the antiproliferative effects of the inhibitor on prostate cancer cell lines.

Methodology:

  • Prostate cancer cells (e.g., LNCaP, C4-2) are seeded in 96-well plates.

  • After cell attachment, the medium is replaced with a medium containing various concentrations of the test compound.

  • Cells are incubated for a defined period (e.g., 72 hours).

  • Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to vehicle-treated control cells.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously inoculated with human prostate cancer cells.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors and blood samples are collected for analysis of androgen levels and other biomarkers.

Mechanism of Action and Clinical Development

VT-464 not only inhibits CYP17A1 but has also been shown to have an androgen receptor antagonist effect, providing a dual mechanism of action. This multifaceted activity may help in overcoming resistance mechanisms observed with other CYP17 inhibitors.[1]

Several clinical trials have been initiated to evaluate the safety and efficacy of selective CYP17A1 inhibitors like orteronel (VT-464) in patients with metastatic prostate cancer.[1] These trials aim to determine the clinical benefit of this therapeutic strategy, both as a monotherapy and in combination with other agents.

Selective CYP17A1 Inhibitor Selective CYP17A1 Inhibitor CYP17A1 (17,20-lyase) CYP17A1 (17,20-lyase) Selective CYP17A1 Inhibitor->CYP17A1 (17,20-lyase) Inhibits Androgen Receptor Androgen Receptor Selective CYP17A1 Inhibitor->Androgen Receptor Antagonizes Androgen Synthesis Androgen Synthesis CYP17A1 (17,20-lyase)->Androgen Synthesis AR Signaling AR Signaling Androgen Receptor->AR Signaling Androgen Synthesis->AR Signaling Activates Tumor Growth Tumor Growth AR Signaling->Tumor Growth Promotes

Figure 3: Dual mechanism of action of a selective CYP17A1 inhibitor with AR antagonist activity.

Conclusion

The discovery and development of selective CYP17A1 inhibitors represent a significant advancement in the treatment of castration-resistant prostate cancer. By preferentially targeting the 17,20-lyase activity, these agents aim to provide a more favorable safety profile compared to non-selective inhibitors. Preclinical data for compounds like VT-464 have demonstrated potent anti-tumor activity through the dual mechanisms of androgen synthesis inhibition and androgen receptor antagonism. Ongoing clinical trials will further elucidate the therapeutic potential of this class of drugs in improving outcomes for patients with advanced prostate cancer.

References

Cyp17-IN-1: A Technical Guide on its Role in Androgen Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androgen biosynthesis is a critical physiological process, with its dysregulation implicated in various pathologies, most notably castration-resistant prostate cancer (CRPC). A key enzyme in this pathway is Cytochrome P450 17A1 (CYP17A1), which possesses dual catalytic activities: 17α-hydroxylase and 17,20-lyase.[1] These activities are essential for the conversion of pregnane precursors into androgens.[2] Consequently, the inhibition of CYP17A1 presents a compelling therapeutic strategy for androgen-dependent diseases. This technical guide provides an in-depth overview of a specific inhibitor, Cyp17-IN-1, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

The Androgen Biosynthesis Pathway and the Role of CYP17A1

Androgens, such as testosterone and dihydrotestosterone (DHT), are synthesized from cholesterol through a series of enzymatic reactions.[3] This process primarily occurs in the testes and adrenal glands.[4] The androgen biosynthesis pathway can be broadly divided into the canonical (or "frontdoor") pathway and alternative ("backdoor") pathways.[5][6]

CYP17A1 is a crucial enzyme in this pathway, catalyzing two key sequential reactions:

  • 17α-hydroxylase activity: Converts pregnenolone and progesterone into their 17α-hydroxylated products.[7]

  • 17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[7][8] These are the direct precursors to testosterone.

The 17,20-lyase activity is the rate-limiting step for androgen production and is therefore a prime target for therapeutic intervention in androgen-driven diseases.[8]

Visualization of the Androgen Biosynthesis Pathway

The following diagram illustrates the canonical androgen biosynthesis pathway and highlights the points of action of CYP17A1.

Androgen_Biosynthesis_Pathway Canonical Androgen Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Cyp17_IN_1 This compound Cyp17_IN_1->17-OH-Pregnenolone Cyp17_IN_1->17-OH-Progesterone Cyp17_IN_1->DHEA Cyp17_IN_1->Androstenedione

Caption: Canonical androgen biosynthesis pathway highlighting CYP17A1 inhibition.

This compound: Mechanism of Action

This compound is a potent inhibitor of CYP17A1. Like other CYP17A1 inhibitors, it functions by binding to the active site of the enzyme, thereby preventing the binding and subsequent conversion of its natural substrates.[9] This leads to a reduction in the production of androgens.[9] Some CYP17A1 inhibitors can be selective for the 17,20-lyase activity, while others inhibit both the hydroxylase and lyase functions.[9] The precise selectivity profile of this compound would be determined through specific enzymatic assays as detailed in the experimental protocols section.

Quantitative Data for CYP17A1 Inhibitors

The inhibitory potency of compounds like this compound is typically quantified by their half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[10] The following table summarizes representative IC50 values for known CYP17A1 inhibitors to provide a comparative context.

InhibitorTarget ActivityIC50 (nM)Cell Line/SystemReference
Abiraterone17α-hydroxylase2.5Recombinant Human CYP17A1[11]
Abiraterone17,20-lyase0.39 (Ki*)Recombinant Human CYP17A1[11]
Orteronel17,20-lyase22Human Adrenal Microsomes[12]
Galeterone (TOK-001)CYP17A1300Intact CYP17 expressing E. coli[2][12]
KetoconazoleCYP17A1VariesMultiple[1]

Note: Ki represents the inhibition constant of the final high-affinity complex for slow, tight-binding inhibitors.

Experimental Protocols

The characterization of this compound and other CYP17A1 inhibitors involves a series of in vitro assays.

Recombinant CYP17A1 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant CYP17A1.

Methodology:

  • Expression and Purification: Human CYP17A1 is expressed in a suitable system (e.g., E. coli) and purified.[13]

  • Reconstitution: The purified CYP17A1 is reconstituted with its redox partners, cytochrome P450 reductase (POR) and, for lyase activity, cytochrome b5, in a lipid environment (e.g., liposomes).[14]

  • Incubation: The reconstituted enzyme system is incubated with a specific radiolabeled substrate (e.g., [14C]-progesterone for hydroxylase activity or [3H]-17α-hydroxypregnenolone for lyase activity) and a range of concentrations of the inhibitor (this compound).[15] The reaction is initiated by the addition of NADPH.[15]

  • Extraction and Separation: After a defined incubation period, the reaction is stopped, and the steroids are extracted. The substrate and product are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[8][15]

  • Quantification: The amount of product formed is quantified by scintillation counting (for radiolabeled substrates) or mass spectrometry.[8]

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[16]

Visualization of the Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Assay CYP17A1 Enzyme Inhibition Assay Workflow Start Start Reconstitute Reconstitute Enzyme System (CYP17A1, POR, b5, Lipids) Start->Reconstitute Add_Substrate_Inhibitor Add Radiolabeled Substrate and this compound Reconstitute->Add_Substrate_Inhibitor Initiate_Reaction Initiate with NADPH Incubate at 37°C Add_Substrate_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Extract_Steroids Extract Steroids Stop_Reaction->Extract_Steroids Separate Separate Substrate and Product (TLC or HPLC) Extract_Steroids->Separate Quantify Quantify Product Formation Separate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a recombinant CYP17A1 enzyme inhibition assay.

Cell-Based Androgen Biosynthesis Assay

This type of assay assesses the ability of an inhibitor to block androgen production in a cellular context that more closely mimics the physiological environment. The human adrenocortical carcinoma cell line, NCI-H295R, is a commonly used model as it expresses the key enzymes required for steroidogenesis.[17][18]

Methodology:

  • Cell Culture: H295R cells are cultured under standard conditions.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Hormone Quantification: After treatment, the cell culture medium is collected. The concentrations of various steroids (e.g., DHEA, testosterone, cortisol, progesterone) are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[17][19]

  • Data Analysis: A decrease in the levels of androgens (DHEA, testosterone) and an accumulation of upstream precursors (progesterone) would indicate inhibition of CYP17A1.[17] The IC50 for the inhibition of specific steroid production can then be calculated.

Visualization of the Logical Relationship in Cell-Based Assays

Cell_Based_Assay_Logic Logical Flow of Cell-Based CYP17A1 Inhibition Cyp17_IN_1 This compound H295R_Cells H295R Cells Cyp17_IN_1->H295R_Cells Treatment CYP17A1_Activity CYP17A1 Activity H295R_Cells->CYP17A1_Activity Inhibits Androgen_Production Androgen Production (DHEA, Testosterone) CYP17A1_Activity->Androgen_Production Leads to Decreased Precursor_Accumulation Precursor Accumulation (Progesterone) CYP17A1_Activity->Precursor_Accumulation Leads to Increased Decreased_Androgens Decreased Androgens (Measured in Media) Androgen_Production->Decreased_Androgens Increased_Precursors Increased Precursors (Measured in Media) Precursor_Accumulation->Increased_Precursors

Caption: Logical relationship of this compound action in a cell-based assay.

Conclusion

This compound, as an inhibitor of the critical enzyme CYP17A1, holds significant potential for the modulation of androgen biosynthesis. A thorough understanding of its mechanism, quantitative potency, and the experimental methodologies used for its evaluation is paramount for researchers and drug developers in the field. The data and protocols presented in this guide offer a comprehensive framework for the continued investigation and development of this compound and other novel CYP17A1 inhibitors.

References

An In-Depth Technical Guide to Cyp17-IN-1: A Potent CYP17A1 Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyp17-IN-1, a potent and selective inhibitor of the Cytochrome P450 17A1 (CYP17A1) enzyme. CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for the biosynthesis of androgens and estrogens. Its inhibition is a clinically validated strategy for the treatment of hormone-dependent diseases, most notably castration-resistant prostate cancer (CRPC). This document collates the available preclinical data on this compound, including its inhibitory potency, selectivity, and in vivo efficacy. Detailed experimental methodologies for key assays are provided to enable researchers to understand and potentially replicate the evaluation of this and similar compounds. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a clear understanding of the scientific concepts.

Introduction to CYP17A1 and Its Inhibition

Cytochrome P450 17A1 is a bifunctional enzyme located in the endoplasmic reticulum of adrenal and gonadal cells.[1] It possesses two distinct enzymatic activities: a 17α-hydroxylase activity and a 17,20-lyase activity.[1] The 17α-hydroxylase activity converts pregnenolone and progesterone to their 17α-hydroxylated precursors, which are essential for the production of glucocorticoids like cortisol.[2] Subsequently, the 17,20-lyase activity cleaves the C17-C20 bond of these hydroxylated intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, the primary precursors for all androgens and estrogens.[2][3]

In hormone-sensitive cancers such as prostate cancer, tumor growth is driven by androgens that activate the androgen receptor.[4] Inhibition of CYP17A1, particularly its 17,20-lyase activity, is a key therapeutic strategy to abrogate androgen synthesis in the testes, adrenal glands, and within the tumor itself.[5] This guide focuses on this compound, a novel, potent, and orally active non-steroidal inhibitor of CYP17A1.

Quantitative Data Summary for this compound

This compound, also referred to as compound 9c, is a derivative of 1,2,3,4-tetrahydrobenzo[6][7]thieno[2,3-c]pyridine.[8] It has demonstrated potent inhibition of both rat and human CYP17A1 enzymes. The following tables summarize the available quantitative data for this compound and a related compound, CYP17A1-IN-1 (Compound 14).

Table 1: In Vitro Inhibitory Activity of this compound (Compound 9c)

Target EnzymeSpeciesIC50 (nM)Reference Compound (Abiraterone) IC50 (nM)
CYP17Rat15.825
CYP17Human20.136
CYP3A4Human8500Not Reported

Data sourced from MedChemExpress and the primary publication by Wang M, et al.[2][8]

Table 2: Cellular Activity of this compound (Compound 9c)

Cell LineAssayConcentration% Testosterone Production (vs. Control)Reference Compound (Abiraterone) % Testosterone Production
NCI-H295RTestosterone Production1 µM52 ± 2%74 ± 15%

Data sourced from the primary publication by Wang M, et al.[8]

Table 3: In Vitro Activity of CYP17A1-IN-1 (Compound 14)

Target EnzymeSpeciesIC50 (nM)
CYP17A1Not Specified26

Data sourced from MedChemExpress.[3]

Signaling Pathways and Mechanisms

The following diagrams illustrate the steroidogenesis pathway, the mechanism of CYP17A1 inhibition, and the logical relationship of selective inhibition.

CYP17A1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1_H CYP17A1 (17α-Hydroxylase) Pregnenolone->CYP17A1_H Progesterone->CYP17A1_H 17OH_Preg 17α-Hydroxy- pregnenolone CYP17A1_L CYP17A1 (17,20-Lyase) 17OH_Preg->CYP17A1_L 17OH_Prog 17α-Hydroxy- progesterone Glucocorticoids Glucocorticoids (e.g., Cortisol) 17OH_Prog->Glucocorticoids 17OH_Prog->CYP17A1_L DHEA DHEA Androgens Androgens (e.g., Testosterone) DHEA->Androgens Androstenedione Androstenedione Androstenedione->Androgens CYP17A1_H->17OH_Preg CYP17A1_H->17OH_Prog CYP17A1_L->DHEA CYP17A1_L->Androstenedione

Figure 1: Simplified Steroidogenesis Pathway Highlighting CYP17A1's Role.

Figure 2: Mechanism of Action of this compound as a CYP17A1 Inhibitor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds.

In Vitro CYP17A1 Inhibition Assay

This protocol is based on the methods described in the primary literature for evaluating CYP17A1 inhibitors.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human or rat CYP17A1 enzyme activity.

Materials:

  • Recombinant human or rat CYP17A1 enzyme

  • NADPH

  • Substrate: Progesterone or Pregnenolone

  • Test compound (this compound) dissolved in DMSO

  • Reference compound (Abiraterone)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the CYP17A1 enzyme and NADPH in the reaction buffer.

  • Add varying concentrations of the test compound or reference compound to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate (progesterone or pregnenolone) to each well.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the 17α-hydroxylated product using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

In_Vitro_Workflow A Prepare Reaction Mix (CYP17A1, NADPH, Buffer) B Add Test Compound (Varying Concentrations) A->B C Pre-incubate at 37°C B->C D Initiate with Substrate (Progesterone/Pregnenolone) C->D E Incubate at 37°C D->E F Quench Reaction E->F G Centrifuge F->G H LC-MS/MS Analysis of Product G->H I Calculate % Inhibition and IC50 H->I

Figure 3: Experimental Workflow for the In Vitro CYP17A1 Inhibition Assay.
NCI-H295R Cell-Based Testosterone Production Assay

This assay utilizes the human adrenocortical carcinoma cell line NCI-H295R, which expresses the key enzymes for steroidogenesis.

Objective: To assess the ability of a test compound to inhibit testosterone production in a cellular context.

Materials:

  • NCI-H295R cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and other necessary components

  • Forskolin (to stimulate steroidogenesis)

  • Test compound (this compound)

  • Reference compound (Abiraterone)

  • 24-well cell culture plates

  • ELISA kit for testosterone or LC-MS/MS system

Procedure:

  • Seed NCI-H295R cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

  • Wash the cells and replace the medium with serum-free medium containing forskolin to stimulate steroid production.

  • Add the test compound or reference compound at the desired concentration (e.g., 1 µM). Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of testosterone in the supernatant using a commercial ELISA kit or by LC-MS/MS.

  • Calculate the percentage of testosterone production relative to the vehicle-treated control.

In Vivo Testosterone Reduction Study in Rats

This protocol describes a general approach for evaluating the in vivo efficacy of a CYP17A1 inhibitor in reducing systemic androgen levels.

Objective: To determine the effect of a test compound on plasma testosterone levels in a rodent model.

Animals:

  • Male Sprague-Dawley rats

Materials:

  • Test compound (this compound)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • ELISA kit for testosterone or LC-MS/MS system

Procedure:

  • Acclimatize the rats to the housing conditions for at least one week.

  • Group the animals and administer the test compound orally at different dose levels. Include a vehicle control group.

  • At specified time points after administration (e.g., 2, 4, 8, 24 hours), collect blood samples from the animals.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Measure the testosterone concentration in the plasma samples using a validated method (ELISA or LC-MS/MS).

  • Analyze the data to determine the dose-dependent effect of the test compound on plasma testosterone levels.

LNCaP Cell Cytotoxicity Assay (for CYP17A1-IN-1)

This protocol is a standard method for assessing the cytotoxic effects of a compound on the androgen-sensitive LNCaP prostate cancer cell line.

Objective: To determine the cytotoxic potential of a test compound on LNCaP cells.

Materials:

  • LNCaP cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (CYP17A1-IN-1)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Seed LNCaP cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • Incubate the cells for a specified duration (e.g., 72 hours).

  • Add the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

DU-145 Cell Migration (Wound Healing) Assay (for CYP17A1-IN-1)

This assay is used to evaluate the effect of a compound on the migration of the androgen-independent DU-145 prostate cancer cell line.

Objective: To assess the inhibitory effect of a test compound on cell migration.

Materials:

  • DU-145 cells

  • Complete cell culture medium

  • Test compound (CYP17A1-IN-1)

  • 6-well or 12-well plates

  • Pipette tip (e.g., 200 µL) or a specialized culture insert for creating a "wound"

  • Microscope with a camera

Procedure:

  • Seed DU-145 cells in the wells of a plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.

  • Capture images of the wound at time 0.

  • Incubate the plate at 37°C in a CO2 incubator.

  • Capture images of the same wound area at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the rate of wound closure to determine the effect of the compound on cell migration.

Conclusion

This compound has emerged as a potent non-steroidal inhibitor of the CYP17A1 enzyme, demonstrating superior in vitro potency compared to the established drug, abiraterone. Its ability to reduce testosterone production in a cellular context and lower plasma testosterone levels in vivo underscores its potential as a therapeutic agent for hormone-dependent prostate cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel CYP17A1 inhibitors. Further studies are warranted to fully characterize the pharmacokinetic profile, safety, and long-term efficacy of this compound.

Disclaimer: This document is intended for research and informational purposes only. The compounds mentioned are for research use and not for human or veterinary use. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions.

References

Cyp17-IN-1: A Technical Guide to a Novel Steroidogenesis Pathway Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Cyp17-IN-1, a potent inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenesis pathway. Due to the limited public information on a compound specifically named "this compound," this document will utilize data from a well-characterized and clinically significant CYP17A1 inhibitor, abiraterone, as a representative molecule to illustrate the core principles, experimental methodologies, and therapeutic potential of targeting this pathway. This guide will delve into the mechanism of action, quantitative biochemical and cellular activity, and the signaling pathways affected by the inhibition of CYP17A1. Detailed experimental protocols and data are presented to enable researchers to design and execute relevant studies in the field of steroid hormone biosynthesis and its modulation for therapeutic purposes, particularly in hormone-dependent cancers.

Introduction to the Steroidogenesis Pathway and CYP17A1

The steroidogenesis pathway is a complex series of enzymatic reactions responsible for the synthesis of all steroid hormones from cholesterol. These hormones, including glucocorticoids, mineralocorticoids, and sex steroids (androgens and estrogens), are essential for a wide range of physiological processes. A key enzyme in this pathway is Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum of steroidogenic tissues such as the adrenal glands and gonads.[1][2]

CYP17A1 exhibits two distinct enzymatic activities:

  • 17α-hydroxylase activity: This activity is essential for the production of glucocorticoids, such as cortisol. It converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[3]

  • 17,20-lyase activity: This activity is the rate-limiting step for the production of androgens. It cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively.[3]

Given its central role in androgen synthesis, CYP17A1 has emerged as a critical therapeutic target for hormone-dependent diseases, most notably castration-resistant prostate cancer (CRPC).[4] Inhibition of CYP17A1 effectively reduces the production of androgens that drive the growth of prostate cancer cells.[5]

This compound (as represented by Abiraterone): Mechanism of Action

This compound, represented here by abiraterone, is a potent and selective inhibitor of CYP17A1. Its mechanism of action involves binding to the active site of the enzyme and effectively blocking both the 17α-hydroxylase and 17,20-lyase activities.[5] Abiraterone acts as a slow, tight-binding inhibitor, initially forming a reversible complex with CYP17A1, which then isomerizes to a more stable, high-affinity complex.[6] This results in a prolonged inhibition of the enzyme. The pyridine nitrogen of abiraterone coordinates with the heme iron in the active site of CYP17A1, mimicking the substrate and preventing its binding and subsequent catalysis.[7]

cluster_pathway Steroidogenesis Pathway & this compound Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH_Preg 17α-Hydroxy- pregnenolone Pregnenolone->17OH_Preg CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) 17OH_Prog 17α-Hydroxy- progesterone Progesterone->17OH_Prog Mineralocorticoids Mineralocorticoids (e.g., Aldosterone) Progesterone->Mineralocorticoids DHEA DHEA 17OH_Preg->DHEA CYP17A1_lyase CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17OH_Prog->Androstenedione Glucocorticoids Glucocorticoids (e.g., Cortisol) 17OH_Prog->Glucocorticoids Androgens Androgens (e.g., Testosterone) DHEA->Androgens Androstenedione->Androgens Cyp17_IN_1 This compound (Abiraterone) Cyp17_IN_1->CYP17A1_hydroxylase Cyp17_IN_1->CYP17A1_lyase

Caption: Mechanism of this compound in the steroidogenesis pathway.

Quantitative Data

The inhibitory potency of a CYP17A1 inhibitor is determined through various biochemical and cellular assays. The following tables summarize the key quantitative data for abiraterone, serving as a proxy for this compound.

Parameter Value Assay Condition Reference
IC50 (17α-hydroxylase) 7 nMRecombinant human CYP17A1 with progesterone substrate[8]
IC50 (17,20-lyase) 12 nMRecombinant human CYP17A1 with 17α-hydroxypregnenolone substrate[8]
Ki * (final complex)0.39 nMSlow-, tight-binding kinetics with recombinant CYP17A1[6][9]
Kd (initial binding)<100 nMSpectral binding assay with recombinant CYP17A1[7]

Table 1: Biochemical Inhibition Data for Abiraterone

Parameter Value Cell Line Assay Condition Reference
IC50 (Δ4-Androstenedione synthesis) 15.5 nMH295R (human adrenocortical carcinoma)Steroid-stripped medium, measurement of androstenedione[5]

Table 2: Cellular Activity Data for Abiraterone

Experimental Protocols

Accurate characterization of CYP17A1 inhibitors requires robust and well-defined experimental protocols. This section details the methodologies for key assays.

Recombinant CYP17A1 Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant CYP17A1.

Objective: To determine the IC50 value of an inhibitor against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Materials:

  • Recombinant human CYP17A1

  • Cytochrome P450 reductase (POR)

  • Cytochrome b5 (for lyase activity)

  • Liposomes (e.g., phosphatidylcholine)

  • NADPH

  • Radio-labeled substrates: [14C]-Progesterone (for hydroxylase activity) or [3H]-17α-hydroxypregnenolone (for lyase activity)

  • Test inhibitor (e.g., this compound)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, with MgCl2)

  • Thin-layer chromatography (TLC) plates and solvent system

  • Scintillation counter

Procedure:

  • Reconstitution: Reconstitute CYP17A1, POR, and cytochrome b5 (for lyase assay) into liposomes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reconstituted enzyme system, reaction buffer, and varying concentrations of the test inhibitor.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).

  • Initiation of Reaction: Initiate the reaction by adding the radio-labeled substrate and NADPH.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

  • Extraction: Extract the steroids from the aqueous phase using an organic solvent.

  • TLC Separation: Spot the extracted steroids onto a TLC plate and separate the substrate from the product using an appropriate solvent system.

  • Quantification: Visualize the radioactive spots (e.g., by autoradiography) and quantify the amount of product formed using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[10]

cluster_workflow CYP17A1 Enzymatic Assay Workflow Reconstitution 1. Reconstitute Enzymes (CYP17A1, POR, b5) in Liposomes Reaction_Mix 2. Prepare Reaction Mix (Enzymes, Buffer, Inhibitor) Reconstitution->Reaction_Mix Preincubation 3. Pre-incubate (37°C) Reaction_Mix->Preincubation Initiation 4. Add Substrate ([14C]-Prog or [3H]-17OH-Preg) & NADPH Preincubation->Initiation Incubation 5. Incubate (37°C) Initiation->Incubation Termination 6. Stop Reaction (Quenching Solvent) Incubation->Termination Extraction 7. Extract Steroids (Organic Solvent) Termination->Extraction TLC 8. Separate Steroids (TLC) Extraction->TLC Quantification 9. Quantify Product (Scintillation Counting) TLC->Quantification Analysis 10. Calculate IC50 Quantification->Analysis

Caption: Workflow for a recombinant CYP17A1 enzymatic assay.

Cell-Based Steroidogenesis Assay (H295R Cells)

This assay evaluates the effect of an inhibitor on steroid production in a cellular context, providing a more physiologically relevant assessment. The NCI-H295R human adrenocortical carcinoma cell line is a widely used model as it expresses most of the key enzymes required for steroidogenesis.[11]

Objective: To determine the IC50 value of an inhibitor on the production of specific steroids (e.g., androstenedione, cortisol) in H295R cells.

Materials:

  • NCI-H295R cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

  • Steroid-stripped serum

  • Test inhibitor (e.g., this compound)

  • Forskolin (to stimulate steroidogenesis)

  • LC-MS/MS system for steroid analysis

Procedure:

  • Cell Culture: Culture H295R cells in standard medium until they reach a suitable confluency.

  • Plating: Seed the cells into multi-well plates and allow them to adhere overnight.

  • Starvation: Replace the standard medium with a medium containing steroid-stripped serum and incubate for 24 hours to reduce basal steroid levels.

  • Treatment: Treat the cells with fresh steroid-stripped medium containing a stimulant (e.g., forskolin) and varying concentrations of the test inhibitor.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Steroid Analysis: Analyze the concentration of specific steroids in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of steroid production for each inhibitor concentration and determine the IC50 value.

Steroid Profiling by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple steroids in biological matrices.[12][13][14]

Objective: To simultaneously measure the levels of multiple steroid hormones and their precursors in cell culture supernatant or plasma samples.

Procedure Outline:

  • Sample Preparation:

    • Thaw samples on ice.

    • Add a mixture of stable isotope-labeled internal standards.

    • Perform protein precipitation (e.g., with acetonitrile).[12]

    • Perform liquid-liquid extraction (e.g., with methyl tert-butyl ether).[12]

    • Evaporate the organic solvent to dryness.

    • Reconstitute the dried extract in the mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol.[13]

  • MS/MS Detection:

    • Use a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize the MRM transitions (precursor ion -> product ion) for each steroid and internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of steroid standards.

    • Calculate the concentration of each steroid in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Signaling Pathways Regulating CYP17A1 Expression

The expression of the CYP17A1 gene is tightly regulated by various signaling pathways, primarily in response to hormonal cues. Understanding these pathways is crucial for comprehending the overall impact of CYP17A1 inhibition.

The primary regulator of CYP17A1 expression in the adrenal cortex is the Hypothalamic-Pituitary-Adrenal (HPA) axis .[1]

  • The hypothalamus releases Corticotropin-Releasing Hormone (CRH).

  • CRH stimulates the anterior pituitary to secrete Adrenocorticotropic Hormone (ACTH).

  • ACTH binds to its receptor (melanocortin 2 receptor) on adrenal cortical cells, activating a G-protein coupled receptor signaling cascade.

  • This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[15][16]

  • PKA phosphorylates and activates transcription factors, such as Steroidogenic Factor 1 (SF-1) and GATA-6, which then bind to the promoter region of the CYP17A1 gene and enhance its transcription.[15]

Other signaling pathways, including the MAPK and PKC pathways, have also been shown to modulate CYP17A1 expression, often in an inhibitory manner.[15]

cluster_signaling Signaling Pathway Regulating CYP17A1 Expression cluster_adrenal Adrenal Cell Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH Adrenal Adrenal Cortex Cell CRH->Pituitary + ACTH_R ACTH Receptor ACTH->ACTH_R + AC Adenylyl Cyclase ACTH_R->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + SF1 SF-1 / GATA-6 PKA->SF1 + CYP17A1_Gene CYP17A1 Gene SF1->CYP17A1_Gene Transcription CYP17A1_Protein CYP17A1 Protein CYP17A1_Gene->CYP17A1_Protein Translation

Caption: ACTH/cAMP/PKA signaling pathway regulating CYP17A1 gene expression.

Conclusion

This compound, as exemplified by the well-studied inhibitor abiraterone, represents a powerful tool for modulating the steroidogenesis pathway. By potently and selectively inhibiting both the 17α-hydroxylase and 17,20-lyase functions of CYP17A1, such compounds can effectively shut down the production of androgens, providing a critical therapeutic strategy for hormone-dependent malignancies. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers working on the discovery and characterization of novel CYP17A1 inhibitors. A thorough understanding of the underlying biochemistry, cellular effects, and regulatory signaling pathways is paramount for the successful development of the next generation of therapies targeting steroidogenesis.

References

The Pharmacology of Cyp17-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyp17-IN-1, also identified as compound 9c in foundational research, is a potent and selective non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo activity, and selectivity profile. The information is intended to support further research and development of this and similar compounds for therapeutic applications, primarily in hormone-dependent cancers such as prostate cancer.

Introduction to CYP17A1 Inhibition

The enzyme CYP17A1 is a key player in the production of androgens, such as testosterone and dihydrotestosterone (DHT).[2][3] It possesses dual enzymatic functions: a 17α-hydroxylase activity and a 17,20-lyase activity. Both are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[4][2][3] In castration-resistant prostate cancer (CRPC), tumor cells can synthesize their own androgens, driving disease progression.[4][3] Therefore, inhibiting CYP17A1 is a validated therapeutic strategy to block androgen synthesis and suppress tumor growth.[1]

This compound belongs to a novel class of 1,2,3,4-tetrahydrobenzo[3][5]thieno[2,3-c]pyridine derivatives designed for potent and selective inhibition of CYP17A1.[1]

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of CYP17A1. By blocking both the 17α-hydroxylase and 17,20-lyase functions of the enzyme, it effectively halts the production of androgens from cholesterol-derived precursors. This leads to a reduction in the circulating and intratumoral levels of testosterone and DHT, thereby depriving androgen-dependent cancer cells of the signaling molecules they require for growth and survival.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its analogs, providing a basis for comparison of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound and Reference Compound

CompoundTargetIC50 (nM)Source
This compound (9c) Rat CYP17A1 15.8 [4]
Human CYP17A1 20.1 [4]
AbirateroneRat CYP17A125[1]
Human CYP17A136[1]

Table 2: Selectivity Profile of this compound against Other Cytochrome P450 Enzymes

CompoundCYP EnzymeInhibition (%) @ 10 µMIC50 (µM)Source
This compound (9c) CYP3A4 Not specified8.5 [4]
CYP1A2 Low>10[1]
CYP2C9 Low>10[1]
CYP2C19 Low>10[1]
CYP2D6 Low>10[1]

Table 3: In Vivo Efficacy of this compound in Sprague-Dawley Rats

CompoundDoseEffect on Plasma TestosteroneSource
This compound (9c) Dose-dependentReduction in plasma testosterone levels[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the information available from the primary literature.

CYP17A1 Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of compounds against human CYP17A1 using human testicular microsomes.

  • Materials:

    • Human testicular microsomes (source of CYP17A1)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Progesterone (substrate)

    • This compound or other test compounds

    • Potassium phosphate buffer (pH 7.4)

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a reaction mixture containing human testicular microsomes, the NADPH regenerating system, and buffer.

    • Add varying concentrations of this compound or the reference inhibitor to the reaction mixture.

    • Pre-incubate the mixture at 37°C for a specified time.

    • Initiate the enzymatic reaction by adding the substrate, progesterone.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the levels of the product, 17α-hydroxyprogesterone, using a validated LC-MS/MS method.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on androgen-dependent prostate cancer cell lines like LNCaP and 22Rv1.

  • Materials:

    • LNCaP or 22Rv1 prostate cancer cells

    • Complete cell culture medium (e.g., RPMI-1640 with FBS)

    • This compound or other test compounds

    • 96-well cell culture plates

    • MTT or WST-1 reagent

    • Spectrophotometer (plate reader)

  • Procedure:

    • Seed the prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the pharmacology of this compound.

steroidogenesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase CYP11A1 CYP11A1 3beta-HSD 3beta-HSD CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) 17beta-HSD 17beta-HSD 5alpha-reductase 5alpha-reductase Cyp17_IN_1 This compound Cyp17_IN_1->CYP17A1_hydroxylase Cyp17_IN_1->CYP17A1_lyase

Caption: Androgen synthesis pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CYP17A1 Inhibition Assay CYP17A1 Inhibition Assay Determine IC50 Determine IC50 CYP17A1 Inhibition Assay->Determine IC50 Selectivity Assays (CYP panel) Selectivity Assays (CYP panel) Determine IC50->Selectivity Assays (CYP panel) Assess Off-Target Effects Assess Off-Target Effects Selectivity Assays (CYP panel)->Assess Off-Target Effects Cell Proliferation Assays\n(LNCaP, 22Rv1) Cell Proliferation Assays (LNCaP, 22Rv1) Assess Off-Target Effects->Cell Proliferation Assays\n(LNCaP, 22Rv1) Determine GI50 Determine GI50 Cell Proliferation Assays\n(LNCaP, 22Rv1)->Determine GI50 Animal Model\n(Sprague-Dawley Rats) Animal Model (Sprague-Dawley Rats) Determine GI50->Animal Model\n(Sprague-Dawley Rats) Pharmacokinetic Studies Pharmacokinetic Studies Animal Model\n(Sprague-Dawley Rats)->Pharmacokinetic Studies Prostate Cancer Xenograft Model Prostate Cancer Xenograft Model Animal Model\n(Sprague-Dawley Rats)->Prostate Cancer Xenograft Model Determine PK Parameters Determine PK Parameters Pharmacokinetic Studies->Determine PK Parameters Efficacy Studies Efficacy Studies Prostate Cancer Xenograft Model->Efficacy Studies Measure Tumor Growth Inhibition Measure Tumor Growth Inhibition Efficacy Studies->Measure Tumor Growth Inhibition Compound Synthesis\n(this compound) Compound Synthesis (this compound) Compound Synthesis\n(this compound)->CYP17A1 Inhibition Assay

Caption: General experimental workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a promising non-steroidal inhibitor of CYP17A1 with potent in vitro activity against both rat and human enzymes. Its high selectivity over other major CYP450 isoforms suggests a favorable safety profile with a reduced risk of drug-drug interactions. In vivo studies have confirmed its ability to reduce plasma testosterone levels, indicating its potential for therapeutic development in androgen-dependent diseases, particularly castration-resistant prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Preliminary Studies on CYP17A1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "Cyp17-IN-1" did not yield any publicly available data. The following guide provides a comprehensive overview of the preliminary study framework for Cytochrome P450 17A1 (CYP17A1) inhibitors, utilizing data and protocols from established inhibitors as representative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the steroidogenesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[1][2] These activities are essential for the production of androgens, which are key drivers in the progression of prostate cancer.[3][4] Consequently, CYP17A1 has emerged as a significant therapeutic target for the treatment of castration-resistant prostate cancer (CRPC).[3][5][6] This guide outlines the foundational preliminary studies involved in the evaluation of novel CYP17A1 inhibitors.

Mechanism of Action of CYP17A1 Inhibitors

CYP17A1 inhibitors block the synthesis of androgens by binding to the active site of the enzyme.[7] This inhibition can be non-selective, affecting both the 17α-hydroxylase and 17,20-lyase functions, or selective, primarily targeting the 17,20-lyase activity.[7] By preventing the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, these inhibitors effectively reduce the levels of testosterone and dihydrotestosterone (DHT), thereby slowing the growth of androgen-dependent cancer cells.[8]

Signaling Pathway

The inhibition of CYP17A1 disrupts the androgen biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of intervention for CYP17A1 inhibitors.

G cluster_cyp17a1 CYP17A1 Activities Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH_Preg 17α-Hydroxypregnenolone Pregnenolone->17OH_Preg CYP17A1 17OH_Prog 17α-Hydroxyprogesterone Progesterone->17OH_Prog CYP17A1 DHEA DHEA 17OH_Preg->DHEA CYP17A1 Androstenedione Androstenedione 17OH_Prog->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT CYP17A1 CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) Inhibitor This compound (CYP17A1 Inhibitor) Inhibitor->CYP17A1 Inhibitor->CYP17A1_lyase

Androgen Biosynthesis Pathway and CYP17A1 Inhibition.

Quantitative Data for Representative CYP17A1 Inhibitors

The following table summarizes key quantitative data for well-characterized CYP17A1 inhibitors. This data is typically generated during preclinical evaluation.

InhibitorIC50 (17α-hydroxylase)IC50 (17,20-lyase)Cell LineAntiproliferative Activity (GI50)Reference
Abiraterone2.5 nM15 nMLNCaP8.3 µM[6]
Orteronel (TAK-700)290 nM37 nMVCaP0.5 µM[6]
Galeterone40 nM20 nMLNCaP1.2 µM[8]
Seviteronel (VT-464)1.3 µM36 nMLNCaP0.2 µM[9]

Note: IC50 and GI50 values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and efficacy.

1. CYP17A1 Enzyme Inhibition Assay

This assay determines the in vitro potency of a compound against the hydroxylase and lyase activities of CYP17A1.

  • Objective: To determine the IC50 values of the test compound for both 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

  • Materials:

    • Recombinant human CYP17A1 enzyme

    • Cytochrome P450 reductase

    • Cytochrome b5

    • Radiolabeled substrates (e.g., [³H]-progesterone for hydroxylase activity, [³H]-17α-hydroxypregnenolone for lyase activity)

    • NADPH

    • Test inhibitor

    • Scintillation fluid and counter

  • Procedure:

    • Prepare a reaction mixture containing the CYP17A1 enzyme, reductase, and cytochrome b5 in a suitable buffer.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding the radiolabeled substrate and NADPH.

    • Incubate at 37°C for a specified time.

    • Stop the reaction by adding a quenching solvent.

    • Extract the steroid products using an organic solvent.

    • Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed using a scintillation counter.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[10]

2. Cell-Based Proliferation Assay

This assay evaluates the effect of the inhibitor on the growth of cancer cell lines.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in prostate cancer cell lines.

  • Materials:

    • Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3)

    • Cell culture medium and supplements

    • Test inhibitor

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Microplate reader

  • Procedure:

    • Seed the prostate cancer cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with the test inhibitor at a range of concentrations.

    • Incubate for a period of 72 to 96 hours.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to untreated control cells.

    • Determine the GI50 value by plotting the percent inhibition against the inhibitor concentration.

Experimental Workflow

The following diagram outlines a typical workflow for the preliminary evaluation of a novel CYP17A1 inhibitor.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay CYP17A1 Enzyme Inhibition Assay Cell_Assay Cell Proliferation Assay Enzyme_Assay->Cell_Assay Mechanism_Studies Mechanism of Action Studies Cell_Assay->Mechanism_Studies PK_Studies Pharmacokinetic Studies Mechanism_Studies->PK_Studies Efficacy_Studies Xenograft Efficacy Studies PK_Studies->Efficacy_Studies Tox_Studies Preliminary Toxicity Studies Efficacy_Studies->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization Compound_Synthesis Compound Synthesis and Characterization Compound_Synthesis->Enzyme_Assay

General Experimental Workflow for CYP17A1 Inhibitor Evaluation.

Conclusion

The preliminary evaluation of a potential CYP17A1 inhibitor involves a multi-faceted approach encompassing in vitro enzymatic and cell-based assays, followed by in vivo studies to assess pharmacokinetics, efficacy, and safety. The data generated from these studies are critical for identifying promising lead compounds for further development in the treatment of prostate cancer and other androgen-dependent diseases.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Assay of Cyp17-IN-1, a CYP17A1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing an in vitro inhibition assay for CYP17A1 using a hypothetical inhibitor, Cyp17-IN-1. This document outlines the crucial role of CYP17A1 in steroidogenesis, details the protocol for assessing inhibitor potency, and provides a framework for data interpretation.

Introduction to CYP17A1

Cytochrome P450 17A1 (CYP17A1), also known as steroid 17α-monooxygenase, is a critical enzyme in the biosynthesis of steroid hormones.[1][2][3] This dual-function enzyme, located in the endoplasmic reticulum, exhibits both 17α-hydroxylase and 17,20-lyase activities.[1][3] The 17α-hydroxylase activity is essential for the production of glucocorticoids like cortisol, while both the hydroxylase and 17,20-lyase activities are required for the synthesis of androgens and estrogens.[1][2] Specifically, CYP17A1 converts pregnenolone and progesterone to their 17α-hydroxylated forms, and subsequently, the 17,20-lyase activity cleaves the C17-C20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, the precursors to testosterone and estrogens.[2][4]

Given its pivotal role in androgen production, CYP17A1 is a key therapeutic target for hormone-dependent cancers, particularly castration-resistant prostate cancer.[3] Inhibitors of CYP17A1, such as the hypothetical this compound, aim to block the production of androgens that fuel the growth of these cancers.

CYP17A1 Signaling Pathway in Steroidogenesis

The following diagram illustrates the central role of CYP17A1 in the steroid biosynthesis pathway.

CYP17A1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17OH_Preg 17α-Hydroxypregnenolone Pregnenolone->17OH_Preg CYP17A1 (17α-hydroxylase) 17OH_Prog 17α-Hydroxyprogesterone Progesterone->17OH_Prog CYP17A1 (17α-hydroxylase) Mineralocorticoids Mineralocorticoids Progesterone->Mineralocorticoids Various Enzymes DHEA DHEA 17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) Glucocorticoids Glucocorticoids (e.g., Cortisol) 17OH_Prog->Glucocorticoids Androgens Androgens (e.g., Testosterone) DHEA->Androgens Androstenedione->Androgens Estrogens Estrogens Androgens->Estrogens

Figure 1: CYP17A1's role in the steroid biosynthesis pathway.

In Vitro CYP17A1 Inhibition Assay Protocol

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound on the 17α-hydroxylase activity of human CYP17A1. This method utilizes a commercially available fluorogenic substrate that becomes fluorescent upon metabolism by CYP17A1.

Materials and Reagents
  • Recombinant human CYP17A1 enzyme

  • P450 oxidoreductase (POR)

  • Cytochrome b5

  • Fluorogenic CYP17A1 substrate (e.g., a derivative of progesterone or pregnenolone)

  • NADPH, regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (test inhibitor)

  • Abiraterone (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow Diagram

Experimental_Workflow A Prepare Reagent Mix: Buffer, CYP17A1, POR, Cytochrome b5 D Add Reagent Mix to Wells A->D B Prepare Serial Dilutions of this compound and Positive Control (Abiraterone) in DMSO C Add Inhibitor Dilutions to Microplate Wells B->C C->D E Pre-incubate at 37°C D->E F Initiate Reaction by Adding NADPH and Fluorogenic Substrate E->F G Incubate at 37°C F->G H Stop Reaction (e.g., with Acetonitrile) G->H I Measure Fluorescence H->I J Data Analysis: Calculate % Inhibition and Determine IC50 I->J

Figure 2: Experimental workflow for the CYP17A1 inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound and the positive control (abiraterone) in DMSO.

    • Create a serial dilution of the inhibitors in DMSO to achieve the desired concentration range for testing.

    • Prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare the enzyme master mix containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer. The optimal ratio of these components should be determined empirically but a 1:2:1 ratio of CYP17A1:POR:cytochrome b5 is a common starting point.

    • Prepare the NADPH regenerating system and the fluorogenic substrate solution in the reaction buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 1 µL) of the serially diluted this compound, positive control, or DMSO (vehicle control) to the wells of a 96-well black microplate.

    • Add the enzyme master mix to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system and the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding a stopping reagent, such as acetonitrile.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) using graphing software.

Data Presentation: In Vitro Inhibition of CYP17A1

The following table summarizes hypothetical and literature-derived IC50 values for various CYP17A1 inhibitors, providing a reference for the expected potency of novel compounds like this compound.

CompoundTarget ActivityIC50 (µM)Assay SystemReference
This compound (Hypothetical) 17α-hydroxylase 0.85 Recombinant Human CYP17A1 (Fluorometric) N/A
Abiraterone17α-hydroxylase0.201Truncated Human CYP17A1[5]
TOK-00117α-hydroxylase0.503Truncated Human CYP17A1[5]
Compound 2 (Benzimidazole derivative)17α-hydroxylase1.2Recombinant Human CYP17A1[6]
Compound 12 (Benzimidazole derivative)17α-hydroxylase3.4Recombinant Human CYP17A1[6]
Compound 20 (Indole derivative)17α-hydroxylase2.6Recombinant Human CYP17A1[6]
AlsevironeCytotoxicity (LNCaP cells)22.9LNCaP cell culture[7]
AbirateroneCytotoxicity (LNCaP cells)28.8LNCaP cell culture[7]

Note: IC50 values can vary depending on the specific assay conditions, including enzyme source, substrate concentration, and cofactors used. The data presented here are for comparative purposes.

Conclusion

This document provides a detailed protocol and the necessary background information for conducting an in vitro inhibition assay of CYP17A1 with the novel inhibitor, this compound. By following these guidelines, researchers can accurately determine the potency of new chemical entities targeting CYP17A1, a critical step in the development of new therapies for hormone-dependent diseases. Careful consideration of assay conditions and appropriate data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Cyp17-IN-1 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cyp17-IN-1, a potent inhibitor of the enzyme CYP17A1, in prostate cancer cell line research. Due to the limited availability of published data on the direct application of this compound in prostate cancer cell lines, this document will leverage established protocols and data from the well-characterized CYP17A1 inhibitor, Abiraterone, as a representative model. This approach will provide researchers with a robust framework for designing and executing experiments with this compound and other novel CYP17A1 inhibitors.

Introduction to this compound

This compound is a potent and orally active inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2][3] Androgens, such as testosterone and dihydrotestosterone (DHT), are critical for the growth and progression of prostate cancer.[4][5][6] By inhibiting CYP17A1, this compound blocks the production of androgens, thereby representing a promising therapeutic strategy for androgen-dependent prostate cancer.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C18H17FN2S
Molecular Weight 312.4 g/mol
IUPAC Name 6-fluoro-2-[(4-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-[7]benzothiolo[2,3-c]pyridine
Synonyms CHEMBL4059780, Compound 9c
IC50 (Human CYP17A1) 20.1 nM
IC50 (Rat CYP17A1) 15.8 nM

Source: PubChem CID 137635843, Medchemexpress HY-101516[1][2][7]

Mechanism of Action: Targeting the Androgen Synthesis Pathway

CYP17A1 is a dual-function enzyme, possessing both 17α-hydroxylase and 17,20-lyase activities. These activities are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone and DHT.[4][6][8] this compound, by inhibiting CYP17A1, disrupts this pathway, leading to a reduction in androgen levels.

androgen_synthesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase Cyp17_IN_1 This compound Cyp17_IN_1->17-OH-Pregnenolone Cyp17_IN_1->17-OH-Progesterone Cyp17_IN_1->DHEA Cyp17_IN_1->Androstenedione

Figure 1: Simplified androgen synthesis pathway and the inhibitory action of this compound.

Application in Prostate Cancer Cell Lines

The choice of prostate cancer cell line is critical for studying the effects of CYP17A1 inhibitors. The expression of CYP17A1 can vary significantly between different cell lines.

Expression of CYP17A1 in Common Prostate Cancer Cell Lines:

Cell LineAndrogen SensitivityCYP17A1 ExpressionNotes
LNCaP SensitiveLow to undetectableExpresses a mutant androgen receptor (T877A).[9]
VCaP SensitiveModerateOverexpresses wild-type androgen receptor.[9]
22Rv1 Castration-ResistantModerate to HighExpresses both full-length and splice-variant androgen receptors.[4][6]
PC-3 InsensitiveVery Low to UndetectableAndrogen receptor negative.[4][5][6]
DU145 InsensitiveVery Low to UndetectableAndrogen receptor negative.[4][5][6]

Note: The expression levels can be influenced by culture conditions.

Based on its mechanism of action, this compound is expected to be most effective in prostate cancer cell lines that retain some level of androgen signaling and express CYP17A1, such as 22Rv1 and VCaP .

Quantitative Data for Abiraterone (as a proxy for this compound) in Prostate Cancer Cell Lines:

Cell LineAssayIC50 / Effect
LNCaP Cell GrowthIC50: ~10 µM
VCaP Cell GrowthIC50: ~5 µM
22Rv1 Cell GrowthReduced growth and migration when stimulated with testosterone.[4][6]
VCaP Androgen Production (DHT)Significant reduction

These values are approximate and can vary depending on experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in prostate cancer cell lines. These protocols are based on standard methodologies and those used for Abiraterone.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

cell_viability_workflow start Start seed_cells Seed prostate cancer cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24 hours seed_cells->incubate_24h_1 treat_cells Treat with varying concentrations of this compound incubate_24h_1->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h add_solubilizer Add solubilization buffer incubate_2_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for a cell viability (MTT) assay.

Materials:

  • Prostate cancer cell lines (e.g., 22Rv1, VCaP)

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Western Blotting for CYP17A1 and Androgen Receptor (AR)

This protocol is for detecting changes in the protein levels of CYP17A1 and AR in response to this compound treatment.

western_blot_workflow start Start treat_cells Treat cells with this compound start->treat_cells cell_lysis Lyse cells and collect protein treat_cells->cell_lysis protein_quantification Quantify protein concentration cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_antibody Incubate with primary antibody (anti-CYP17A1 or anti-AR) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect signal using chemiluminescence secondary_antibody->detection analysis Analyze band intensity detection->analysis end End analysis->end

Figure 3: General workflow for Western blotting.

Materials:

  • Treated prostate cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CYP17A1, anti-AR, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Androgen Production Assay (LC-MS/MS)

This is the gold-standard method for quantifying steroid hormone levels in cell culture media or cell lysates.

Procedure Outline:

  • Cell Culture and Treatment: Culture prostate cancer cells (e.g., 22Rv1) in a steroid-depleted medium (e.g., charcoal-stripped serum). Treat the cells with this compound and a precursor steroid (e.g., pregnenolone or progesterone).

  • Sample Collection: After the desired incubation time, collect the cell culture medium and/or lyse the cells.

  • Steroid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the steroids from the sample matrix.

  • LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify the levels of androgens (e.g., DHEA, androstenedione, testosterone, DHT).

  • Data Analysis: Compare the androgen levels in the treated samples to the vehicle control to determine the inhibitory effect of this compound on androgen production.

Conclusion

This compound is a promising inhibitor of CYP17A1 with the potential for development as a therapeutic agent for prostate cancer. The application notes and protocols provided here, using the well-established effects of Abiraterone as a guide, offer a comprehensive framework for researchers to investigate the efficacy of this compound and other novel CYP17A1 inhibitors in relevant prostate cancer cell line models. Careful selection of cell lines and robust experimental design are crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for CYP17A1 Inhibitors in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the steroidogenesis pathway, responsible for the production of androgens and subsequent estrogens.[1][2] It possesses dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities.[1][3] By catalyzing these reactions, CYP17A1 is essential for the synthesis of sex hormones that can drive the proliferation of hormone-receptor-positive breast cancers.[4][5] Consequently, inhibiting CYP17A1 is a therapeutic strategy to reduce the levels of circulating and intratumoral estrogens and androgens, thereby impeding cancer growth.[5][6]

While a specific compound designated "Cyp17-IN-1" is not prominently documented in the reviewed literature, this document focuses on the application of well-characterized CYP17A1 inhibitors, such as Abiraterone and Seviteronel (VT-464) , in breast cancer research. These notes provide an overview of their mechanism of action, experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

Mechanism of Action

CYP17A1 inhibitors block the synthesis of androgens, which are precursors for estrogens.[4][6] This reduction in sex steroid production is the primary anti-cancer mechanism in hormone-dependent breast cancers.[5][7] However, the effects of these inhibitors can be complex. For instance, Abiraterone, while inhibiting estrogen synthesis, has been shown to exhibit weak estrogen receptor (ER) agonist activity in some breast cancer cell lines.[4][6] In contrast, Seviteronel has a dual mechanism, acting as both a selective CYP17 lyase inhibitor and an androgen receptor (AR) antagonist.[8][9] This dual action may offer advantages in treating tumors where AR signaling is a resistance pathway.[8][10]

Signaling Pathway of CYP17A1 Inhibition

CYP17A1_Pathway cluster_synthesis Steroid Synthesis Pathway cluster_action Cellular Action cluster_inhibitors Inhibitor Action Pregnenolone Pregnenolone CYP17A1 CYP17A1 (17α-hydroxylase, 17,20-lyase) Pregnenolone->CYP17A1 Progesterone Progesterone Progesterone->CYP17A1 DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase AR Androgen Receptor (AR) Testosterone->AR Estrone Estrone Estradiol Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER CYP17A1->DHEA CYP17A1->Androstenedione Aromatase->Estrone Aromatase->Estradiol Proliferation Tumor Cell Proliferation ER->Proliferation AR->Proliferation Cyp17_Inhibitor CYP17A1 Inhibitors (e.g., Abiraterone) Cyp17_Inhibitor->CYP17A1 Inhibits Dual_Inhibitor Dual CYP17/AR Inhibitor (e.g., Seviteronel) Dual_Inhibitor->CYP17A1 Inhibits Dual_Inhibitor->AR Antagonizes

Caption: Simplified steroidogenesis pathway and the points of intervention by CYP17A1 inhibitors.

Data Presentation

The following tables summarize quantitative data for Abiraterone and Seviteronel from in vitro studies on breast cancer cell lines.

Table 1: In Vitro Efficacy of Abiraterone in ER-Positive Breast Cancer Cell Lines

Cell LineAssay TypeParameterValueReference
MCF-7Proliferation (Crystal Violet)IC503.7 µM[6]
MCF-7Proliferation (Generic)EC502.76 µM[11]
T47DProliferation (Crystal Violet)Maximal Stimulation~200% at 8 µM[6]
SUM44Proliferation (Generic)EC501.56 µM[11]
HCC1428Proliferation (Generic)EC502.06 µM[11]
MCF-7Proliferation (Generic)Fold Induction vs. Vehicle~2.5-fold[4]
T47DProliferation (Generic)Fold Induction vs. Vehicle~2.5-fold[4]

Table 2: In Vitro Efficacy of Seviteronel (VT-464) in Breast Cancer Cell Lines

Cell LineReceptor StatusAssay TypeParameterValueReference
MDA-MB-453ER- / AR+Cell ViabilityIC50> 10 µM (as single agent)[12]
MCF-7ER+ / AR lowCell ViabilityIC50~7 µM[12]
MDA-MB-231Triple-NegativeCell ProliferationIC500.5 - 4 µM (Galeterone, similar compound)[13]
BT-549Triple-NegativeCell ProliferationIC500.5 - 4 µM (Galeterone, similar compound)[13]

Note: Data for Seviteronel's direct anti-proliferative effect as a single agent shows limited potency in some lines, with its main rationale being the combination of hormone synthesis inhibition and AR antagonism.

Experimental Protocols

Cell Proliferation Assay (Crystal Violet)

This protocol is adapted for assessing the effect of CYP17A1 inhibitors on the proliferation of adherent breast cancer cell lines like MCF-7 and T47D.

Objective: To quantify changes in cell number following treatment with a CYP17A1 inhibitor.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium with charcoal-stripped serum (for steroid-deprivation studies)

  • CYP17A1 inhibitor (e.g., Abiraterone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

  • 10% Acetic Acid

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Steroid Deprivation (Optional but Recommended): To study the direct effects of the compound, replace the complete medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours prior to treatment.

  • Treatment: Prepare serial dilutions of the CYP17A1 inhibitor in the appropriate medium. Remove the medium from the wells and add 100 µL of the treatment solutions (including a vehicle-only control).

  • Incubation: Incubate the plate for 5-6 days.

  • Staining:

    • Carefully remove the medium.

    • Gently wash the cells twice with 200 µL of PBS.

    • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

    • Remove the staining solution and wash the plate with water until the excess stain is removed.

    • Air dry the plate completely.

  • Quantification:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Shake the plate on an orbital shaker for 5 minutes.

    • Read the absorbance at 570-590 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation or inhibition. Calculate IC50 or EC50 values using appropriate software.

Western Blot for ER Target Gene Expression

This protocol is designed to detect changes in the protein levels of estrogen receptor (ER) target genes (e.g., GREB1, pS2) after treatment with a CYP17A1 inhibitor.

Objective: To assess if the inhibitor modulates ER signaling at the protein level.

Materials:

  • Breast cancer cells treated as described in the proliferation assay.

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-GREB1, anti-pS2, anti-ERα, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Xenograft Model) start Seed Breast Cancer Cells (e.g., MCF-7, T47D) treat Treat with CYP17A1 Inhibitor (Dose-Response) start->treat prolif Assess Cell Proliferation (Crystal Violet / MTT Assay) treat->prolif wb Assess Protein Expression (Western Blot for ER Targets) treat->wb reporter ER Activity Assay (ERE-Luciferase) treat->reporter analysis_invitro Calculate IC50/EC50 Analyze Protein Levels prolif->analysis_invitro wb->analysis_invitro reporter->analysis_invitro implant Implant Tumor Cells in Immunocompromised Mice tumor_growth Allow Tumors to Establish implant->tumor_growth treat_mice Administer Inhibitor (e.g., Oral Gavage) tumor_growth->treat_mice measure Monitor Tumor Volume and Body Weight treat_mice->measure harvest Harvest Tumors for Analysis (e.g., IHC, Western Blot) measure->harvest analysis_invivo Compare Tumor Growth vs. Control Group harvest->analysis_invivo Seviteronel_MOA cluster_cyp17 Hormone Synthesis Axis cluster_ar Receptor Signaling Axis Seviteronel Seviteronel (VT-464) CYP17 CYP17A1 Lyase Seviteronel->CYP17 Inhibits AR Androgen Receptor (AR) Seviteronel->AR Antagonizes Androgens Androgen Production (Testosterone, DHT) CYP17->Androgens Estrogens Estrogen Production (via Aromatase) Androgens->Estrogens Outcome Reduced Tumor Growth in ER+ and AR+ Models Androgens->Outcome Estrogens->Outcome AR_Signaling AR-Mediated Gene Transcription AR->AR_Signaling AR_Signaling->Outcome

References

Application Notes and Protocols for Cyp17-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp17-IN-1 is a potent and selective inhibitor of CYP17A1 (Cytochrome P450 17A1), a key enzyme in the steroidogenesis pathway. CYP17A1 possesses dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities. These activities are crucial for the production of glucocorticoids and androgens.[1][2] By inhibiting CYP17A1, this compound effectively blocks the synthesis of androgens such as testosterone, making it a valuable tool for research in androgen-dependent diseases, particularly prostate cancer.[3][4] These application notes provide detailed protocols for the experimental design of this compound in a cell culture setting.

Mechanism of Action

This compound targets the enzymatic activity of CYP17A1, which is located in the endoplasmic reticulum. The inhibition of both 17α-hydroxylase and 17,20-lyase activities leads to a significant reduction in the production of downstream androgens. This targeted inhibition makes this compound a subject of interest for therapeutic strategies aimed at androgen deprivation.[3]

Data Presentation

Inhibitory Activity of this compound
TargetIC50 ValueSource
Human CYP17A120.1 nM[1]
Rat CYP17A115.8 nM[1]
Human CYP3A48.5 µM[1][5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

The steroidogenesis pathway illustrates the critical position of CYP17A1 in the synthesis of androgens. This compound acts by blocking the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Cyp17_IN_1 Cyp17_IN_1 Cyp17_IN_1->17-OH-Pregnenolone Cyp17_IN_1->17-OH-Progesterone Cyp17_IN_1->DHEA Cyp17_IN_1->Androstenedione

Fig. 1: Steroidogenesis Pathway and this compound Inhibition.

Experimental Protocols

General Cell Culture

Materials:

  • Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP cells)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at the desired density.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving the powder in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTS Assay)

This protocol is to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., LNCaP, PC-3, DU145)

  • This compound stock solution

  • MTS reagent

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be included.

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 a Seed cells in 96-well plate b Treat cells with this compound (various concentrations) a->b c Incubate for 24-72 hours b->c d Add MTS reagent c->d e Incubate for 1-4 hours d->e f Measure absorbance at 490 nm e->f

Fig. 2: Cell Viability Assay Workflow.
Western Blot Analysis

This protocol is to assess the effect of this compound on the protein expression levels of CYP17A1 and other relevant proteins.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • This compound stock solution

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CYP17A1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Wash cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Steroid Hormone Quantification by LC-MS/MS

This protocol is to quantify the levels of steroid hormones in cell culture supernatant after treatment with this compound.

Materials:

  • Cell culture plates

  • Cells of interest (e.g., NCI-H295R adrenal carcinoma cells)

  • This compound stock solution

  • Cell culture supernatant

  • Internal standards for steroid hormones

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Culture steroidogenic cells (e.g., NCI-H295R) in appropriate plates.

  • Treat the cells with various concentrations of this compound.

  • Collect the cell culture supernatant at different time points.

  • Add internal standards to the supernatant samples.

  • Perform solid-phase extraction to clean up and concentrate the steroids.

  • Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of pregnenolone, progesterone, 17-OH-pregnenolone, 17-OH-progesterone, DHEA, androstenedione, and testosterone.

  • Compare the steroid levels in treated samples to vehicle-treated controls to determine the inhibitory effect of this compound on steroidogenesis.[6]

G a Culture steroidogenic cells b Treat with this compound a->b c Collect supernatant b->c d Add internal standards c->d e Solid-Phase Extraction (SPE) d->e f LC-MS/MS Analysis e->f g Data Analysis f->g

Fig. 3: Steroid Quantification Workflow.

Conclusion

This compound is a potent inhibitor of CYP17A1, demonstrating significant potential as a research tool for studying steroidogenesis and as a therapeutic candidate for androgen-dependent cancers. The provided protocols offer a framework for investigating the cellular effects of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Proper controls, including vehicle controls and positive controls (e.g., abiraterone), should always be included to ensure the validity of the results.

References

Application Notes and Protocols for Measuring Cyp17-IN-1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the steroidogenesis pathway, responsible for the production of androgens and glucocorticoids.[1][2] It possesses dual functionality, exhibiting both 17α-hydroxylase and 17,20-lyase activities.[1][2] The 17α-hydroxylase activity is essential for the synthesis of glucocorticoids, while both activities are required for the production of sex hormones like testosterone.[1][2] Due to its central role in androgen synthesis, CYP17A1 is a key therapeutic target for hormone-sensitive diseases, most notably castration-resistant prostate cancer (CRPC).[1][3][4][5]

Cyp17-IN-1 is an inhibitory compound designed to target CYP17A1. Measuring its efficacy is crucial for understanding its therapeutic potential. This document provides detailed protocols for assessing the inhibitory effects of this compound on CYP17A1 through both in vitro and cell-based assays.

Mechanism of Action of CYP17A1

CYP17A1 is a monooxygenase located in the endoplasmic reticulum.[1] It catalyzes two key sequential reactions in the steroid hormone synthesis pathway:

  • 17α-hydroxylase activity : Converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively.[1][3]

  • 17,20-lyase activity : Cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to androgens.[1][2][4]

Inhibitors of CYP17A1, such as the well-characterized drug abiraterone, block these steps, thereby reducing the production of androgens that fuel the growth of prostate cancer.[1][5] Efficacy measurement for new inhibitors like this compound involves quantifying the reduction in these enzymatic activities.

CYP17A1_Pathway cluster_cyp17a1 CYP17A1 Activities Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17α-Hydroxy- pregnenolone Pregnenolone->_17OH_Preg _17OH_Prog 17α-Hydroxy- progesterone Progesterone->_17OH_Prog Aldosterone Mineralocorticoids (e.g., Aldosterone) Progesterone->Aldosterone DHEA DHEA _17OH_Preg->DHEA Androstenedione Androstenedione _17OH_Prog->Androstenedione Cortisol Glucocorticoids (e.g., Cortisol) _17OH_Prog->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Hydroxylase 17α-Hydroxylase Lyase 17,20-Lyase

Caption: Simplified steroidogenesis pathway highlighting the dual role of CYP17A1.

In Vitro Efficacy Measurement: Enzyme Inhibition Assay

This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CYP17A1. The IC50 value is a quantitative measure of the inhibitor's potency.[6][7]

Principle

Recombinant human CYP17A1, co-expressed with cytochrome P450 reductase (POR) and cytochrome b5, is incubated with a specific substrate. The rate of metabolite formation is measured in the presence of varying concentrations of this compound. A decrease in metabolite production relative to a vehicle control indicates inhibition.[6] Two separate assays are required to assess the inhibition of both hydroxylase and lyase activities.

  • Hydroxylase Assay Substrate: Progesterone

  • Lyase Assay Substrate: 17α-hydroxypregnenolone

Experimental Workflow

InVitro_Workflow Start Start Prepare Prepare Reagents: - Recombinant CYP17A1/POR/b5 - NADPH Regenerating System - Substrate (Progesterone or 17α-OH-Preg) - this compound dilutions Start->Prepare Preincubation Pre-incubate Enzyme and Inhibitor (Varying concentrations of this compound) 37°C for 15-30 min Prepare->Preincubation Initiate Initiate Reaction Add Substrate and NADPH Preincubation->Initiate Incubate Incubate at 37°C (e.g., 60-90 minutes) Initiate->Incubate Quench Quench Reaction (e.g., Ice-cold Acetonitrile) Incubate->Quench Analyze Analyze Metabolite Formation (LC-MS/MS) Quench->Analyze Calculate Calculate % Inhibition vs. Control Determine IC50 value Analyze->Calculate End End Calculate->End

Caption: Workflow for the in vitro CYP17A1 enzyme inhibition assay.
Detailed Protocol

  • Reagent Preparation:

    • Enzyme Mix: Prepare a solution containing recombinant human CYP17A1, POR, and cytochrome b5 in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4). The ratio of these components can influence activity and should be optimized.[8]

    • This compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then further dilute in the assay buffer. A typical concentration range might be 0.1 nM to 10 µM.

    • Substrate Solution: Prepare progesterone or 17α-hydroxypregnenolone in a suitable solvent (e.g., methanol) and dilute in assay buffer.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[9]

  • Assay Procedure (96-well plate format):

    • Add the enzyme mix to each well.

    • Add the this compound dilutions or vehicle control (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the reaction by adding the substrate solution and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes for the hydroxylase assay, 90 minutes for the lyase assay). The reaction time should be within the linear range of product formation.

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., prednisolone).[9][10]

    • Centrifuge the plate to pellet precipitated protein.

  • Analysis:

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the respective metabolites (17α-hydroxyprogesterone or DHEA).[10]

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.[7]

Data Presentation
ParameterThis compoundControl Inhibitor (e.g., Abiraterone)
IC50 (17α-hydroxylase) [Insert Value] nM[Reference Value] nM
IC50 (17,20-lyase) [Insert Value] nM[Reference Value] nM
Selectivity (Lyase/Hydroxylase) [Calculate Ratio][Reference Ratio]

Cell-Based Efficacy Measurement: H295R Steroidogenesis Assay

This protocol uses the human adrenocortical carcinoma cell line H295R, which expresses all the key enzymes required for steroidogenesis, making it an ideal model to study the effects of inhibitors on the entire pathway.[11][12]

Principle

H295R cells are cultured and then exposed to various concentrations of this compound. After an incubation period, the cell culture medium is collected, and the levels of key steroid hormones, particularly testosterone and estradiol, are quantified. A reduction in these hormones indicates inhibition of the steroidogenesis pathway, primarily through the action of this compound on CYP17A1. This assay is recognized by the OECD Test Guideline 456.[12][13]

Experimental Workflow

CellBased_Workflow Start Start Seed Seed H295R cells in multi-well plates (e.g., 24-well) Start->Seed Acclimate Acclimate cells for 24 hours Seed->Acclimate Expose Expose cells to this compound (Varying concentrations) for 48 hours. Include vehicle and positive controls. Acclimate->Expose Collect Collect culture medium for hormone analysis Expose->Collect Viability Assess cell viability (e.g., MTT or similar assay) Expose->Viability Analyze Quantify hormone levels in medium (e.g., ELISA or LC-MS/MS) Collect->Analyze Calculate Normalize hormone levels to viable cell count. Calculate fold change vs. control. Viability->Calculate Analyze->Calculate End End Calculate->End

References

Application Notes and Protocols for Cyp17-IN-1 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Cyp17-IN-1 and its analogs (such as VT-464) in preclinical animal models, with a primary focus on prostate cancer research.

Introduction

This compound is a potent and selective inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2] CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase.[1][3] The 17,20-lyase activity is crucial for the production of androgens, such as dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT).[1] In the context of castration-resistant prostate cancer (CRPC), where tumor growth remains driven by androgen receptor (AR) signaling despite low testicular androgen levels, inhibiting intratumoral and adrenal androgen synthesis via CYP17A1 is a validated therapeutic strategy.[4][5]

This compound and its analog VT-464 are non-steroidal small molecules that exhibit selectivity for the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity.[3][6] This selectivity is advantageous as it can reduce androgen production while minimizing the mineralocorticoid excess and cortisol depletion that can occur with dual inhibitors, potentially obviating the need for concurrent prednisone administration.[1][7] Furthermore, some studies suggest that these compounds may also exert a direct antagonistic effect on the androgen receptor, providing a dual mechanism of action.[1][6][8]

Mechanism of Action

This compound targets the androgen synthesis pathway, thereby reducing the ligands available to activate the androgen receptor. The inhibition of CYP17A1's 17,20-lyase activity leads to a significant reduction in the production of DHEA and androstenedione, which are subsequently converted to testosterone and the more potent DHT.[1] The decreased availability of these androgens leads to reduced translocation of the androgen receptor to the nucleus, diminished binding to androgen response elements (AREs) on DNA, and consequently, the downregulation of AR target genes that promote prostate cancer cell proliferation and survival.[9][10]

Caption: Mechanism of action of this compound in inhibiting androgen synthesis and signaling.

Quantitative Data from Preclinical Animal Models

The following tables summarize the in vitro and in vivo efficacy of this compound and its analog VT-464.

Table 1: In Vitro Inhibitory Activity of VT-464

Enzyme ActivityIC50 (nM)
CYP17A1 17,20-lyase69
CYP17A1 17α-hydroxylase670
Data from in vitro studies of VT-464, demonstrating a ~10-fold selectivity for 17,20-lyase over 17α-hydroxylase.[3][11]

Table 2: In Vivo Efficacy of VT-464 in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model (MDA-PCa-133)

Treatment GroupDosing RegimenDurationOutcome
VehicleOral gavage, bid25 days-
VT-464100 mg/kg, oral gavage, bid25 days> 2-fold reduction in tumor volume compared to vehicle (p < 0.05)[7][11]
Abiraterone Acetate100 mg/kg, oral gavage, bid25 days> 2-fold reduction in tumor volume compared to vehicle (p < 0.05)[11]
bid: twice daily

Table 3: Effect of VT-464 on Intratumoral Androgen Levels in MDA-PCa-133 Xenografts

Androgen% Decrease vs. Vehicle (VT-464)p-value% Decrease vs. Vehicle (Abiraterone Acetate)p-value
DHEA65.2%0.0460.8%0.03
DHT82.9%0.0480.4%0.03
Data from mass spectrometry analysis of post-treatment xenograft tumor tissues.[7]

Experimental Protocols

Detailed methodologies for key experiments involving the administration of this compound in animal models are provided below.

Protocol 1: Preparation and Administration of this compound for Oral Gavage

Materials:

  • This compound (or analog) powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Polysorbate 80 (Tween® 80) in sterile water)[12]

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, straight or curved with a ball tip for mice)[13]

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation: Prepare the desired volume of 0.5% CMC / 0.1% Tween® 80 in sterile water. Mix thoroughly until the CMC is fully dissolved.

  • Drug Formulation: a. Calculate the required amount of this compound based on the desired concentration and final volume. b. Weigh the this compound powder accurately. c. Create a homogenous suspension by gradually adding the vehicle to the powder while triturating with a mortar and pestle or using a homogenizer. d. Transfer the suspension to a beaker with a magnetic stir bar and continue to stir to maintain a uniform suspension.

  • Animal Dosing: a. Weigh each animal to determine the precise volume of the drug suspension to be administered. The dosing volume for mice via oral gavage should generally not exceed 10 mL/kg.[12] b. Gently restrain the mouse. c. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[13] d. Draw the calculated volume of the drug suspension into a syringe attached to the gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe. e. Insert the gavage needle gently and steadily into the esophagus until it reaches the predetermined depth. f. Administer the suspension slowly and smoothly. g. Withdraw the needle carefully. h. Monitor the animal for any signs of distress post-administration.

Protocol 2: Establishment of a Subcutaneous Prostate Cancer Xenograft Model in Mice

Materials:

  • Prostate cancer cell line (e.g., LNCaP, PC-3, DU-145, or patient-derived xenograft (PDX) lines like MDA-PCa-133)[11][14]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin/EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Immunodeficient mice (e.g., male athymic nude, NOD-SCID)[14][15][16]

  • Syringes (1 mL) with needles (e.g., 27-gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: a. Culture the prostate cancer cells according to standard protocols. b. Harvest the cells using trypsin/EDTA and wash them with sterile PBS. c. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). d. Resuspend the cells in sterile PBS or culture medium (without supplements) at the desired concentration (e.g., 1 x 10^6 viable cells in 100-200 µL).[14] If using Matrigel, resuspend the cells in a 1:1 mixture of medium and Matrigel on ice.

  • Tumor Implantation: a. Anesthetize the mouse using an appropriate method. b. Shave the area for injection (typically the flank or between the scapulae).[14] c. Sterilize the injection site with an alcohol swab. d. Draw the cell suspension into a 1 mL syringe. e. Inject the cell suspension subcutaneously.

  • Tumor Growth Monitoring: a. Monitor the mice regularly for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. c. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2. d. Randomize the animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³). e. Monitor animal body weight and overall health throughout the study.

Xenograft_Workflow start Start cell_culture Prostate Cancer Cell Culture start->cell_culture cell_prep Cell Harvest, Count & Resuspend cell_culture->cell_prep injection Subcutaneous Injection into Immunodeficient Mice cell_prep->injection tumor_monitoring Monitor Tumor Growth injection->tumor_monitoring randomization Randomize Mice into Treatment Groups tumor_monitoring->randomization treatment Administer this compound or Vehicle randomization->treatment data_collection Measure Tumor Volume, Body Weight, etc. treatment->data_collection data_collection->treatment Repeat Dosing endpoint Endpoint Analysis (e.g., Tissue Harvest) data_collection->endpoint end End endpoint->end

Caption: Experimental workflow for a subcutaneous xenograft study.
Protocol 3: Measurement of Intratumoral Androgens by LC-MS/MS

Materials:

  • Tumor tissue samples, snap-frozen in liquid nitrogen and stored at -80°C

  • Homogenizer (e.g., bead beater)

  • Extraction solvent (e.g., acetonitrile)[17]

  • Internal standards (deuterated analogs of the androgens of interest)

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)[18]

Procedure:

  • Sample Preparation: a. Weigh the frozen tumor tissue. b. Homogenize the tissue in a pre-chilled tube with homogenization beads and a specific volume of extraction solvent containing the internal standards. c. Centrifuge the homogenate at high speed to pellet the tissue debris. d. Collect the supernatant containing the extracted steroids. e. The sample may require further clean-up or derivatization depending on the specific method and sensitivity required.[18][19]

  • LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the androgens using a suitable liquid chromatography method. c. Detect and quantify the androgens and their internal standards using the mass spectrometer in selected reaction monitoring (SRM) mode.[20]

  • Data Analysis: a. Generate a standard curve using known concentrations of the androgens. b. Calculate the concentration of each androgen in the tumor tissue samples by comparing the peak area ratios of the analyte to its internal standard against the standard curve. c. Normalize the androgen concentration to the tissue weight.

Toxicity Assessment

Throughout the in vivo studies, it is critical to monitor for potential toxicity of this compound.

Key Parameters to Monitor:

  • Body Weight: Record animal body weights at least twice weekly. Significant weight loss (>15-20%) can be a sign of toxicity and may require dose adjustment or euthanasia.

  • Clinical Observations: Daily monitor animals for changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, social isolation), and physical condition (e.g., dehydration, diarrhea).

  • Organ Weights: At the study endpoint, collect and weigh key organs (e.g., liver, kidneys, adrenal glands) to identify any treatment-related changes.

  • Histopathology: Perform histopathological analysis of major organs to identify any microscopic signs of toxicity.

By following these detailed application notes and protocols, researchers can effectively design and execute preclinical studies to evaluate the efficacy and mechanism of action of this compound in various animal models.

References

Application Notes and Protocols for Assessing Cyp17-IN-1 IC50 Value

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenesis pathway, catalyzes both 17α-hydroxylase and 17,20-lyase activities. These activities are essential for the production of glucocorticoids and sex steroids.[1][2] Dysregulation of CYP17A1 is implicated in various hormone-dependent diseases, including prostate and breast cancer.[3][4] Cyp17-IN-1 is a potent and selective inhibitor of CYP17A1, making it a valuable tool for research and a potential therapeutic agent. Accurate determination of its half-maximal inhibitory concentration (IC50) is crucial for characterizing its potency and mechanism of action.

These application notes provide detailed protocols for assessing the IC50 value of this compound against human CYP17A1 using both biochemical and cell-based assays.

Signaling Pathway

The following diagram illustrates the central role of CYP17A1 in the steroid biosynthesis pathway.

CYP17A1_Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone _3beta_HSD 3β-HSD Pregnenolone->_3beta_HSD CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_hydroxylase Progesterone Progesterone Progesterone->CYP17A1_hydroxylase _17OH_Preg 17α-OH Pregnenolone _17OH_Preg->_3beta_HSD CYP17A1_lyase CYP17A1 (17,20-lyase) _17OH_Preg->CYP17A1_lyase _17OH_Prog 17α-OH Progesterone Glucocorticoids Glucocorticoids _17OH_Prog->Glucocorticoids _17OH_Prog->CYP17A1_lyase DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Androgens Androgens Androstenedione->Androgens CYP11A1->Pregnenolone _3beta_HSD->Progesterone _3beta_HSD->_17OH_Prog CYP17A1_hydroxylase->_17OH_Preg CYP17A1_hydroxylase->_17OH_Prog CYP17A1_lyase->DHEA CYP17A1_lyase->Androstenedione

Figure 1: Simplified steroid biosynthesis pathway highlighting the dual enzymatic activities of CYP17A1.

Data Presentation

The inhibitory potency of this compound is summarized in the table below. It is important to note that IC50 values can vary depending on the assay conditions, such as substrate concentration and the specific recombinant enzyme system or cell line used.[3]

CompoundTargetAssay TypeSubstrateIC50 (nM)Reference
This compoundRat CYP17A1BiochemicalNot Specified15.8(Wang et al., 2017)
This compoundHuman CYP17A1BiochemicalNot Specified20.1(Wang et al., 2017)

Experimental Protocols

Two primary methods for determining the IC50 value of this compound are detailed below: a biochemical assay using recombinant human CYP17A1 and a cell-based assay using the human adrenocortical carcinoma cell line NCI-H295R.

Biochemical IC50 Determination using Recombinant Human CYP17A1

This protocol outlines the determination of this compound IC50 for both the 17α-hydroxylase and 17,20-lyase activities of recombinant human CYP17A1.

Materials:

  • Recombinant human CYP17A1

  • Cytochrome P450 reductase (POR)

  • Cytochrome b5

  • [3H]-Progesterone (for hydroxylase activity)

  • [3H]-17α-hydroxypregnenolone (for lyase activity)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • MgCl₂

  • This compound

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter

Protocol Workflow:

Biochemical_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare serial dilutions of this compound pre_incubation Pre-incubate enzyme mix with this compound or vehicle prep_inhibitor->pre_incubation prep_enzyme Prepare enzyme mix: - Recombinant CYP17A1 - POR (and Cytochrome b5 for lyase assay) prep_enzyme->pre_incubation prep_substrate Prepare substrate mix: - Radiolabeled substrate - NADPH initiate_reaction Initiate reaction by adding substrate mix prep_substrate->initiate_reaction pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate reaction (e.g., with strong acid or organic solvent) incubation->terminate_reaction extraction Extract steroids terminate_reaction->extraction separation Separate substrate and product by TLC extraction->separation quantification Quantify radioactivity of product spots separation->quantification calculation Calculate % inhibition and determine IC50 quantification->calculation

Figure 2: Experimental workflow for the biochemical IC50 determination of this compound.

Detailed Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare the reaction buffer: 50 mM potassium phosphate, pH 7.4, containing 10 mM MgCl₂.

    • Prepare the enzyme mixture in the reaction buffer. For the 17α-hydroxylase assay, combine recombinant human CYP17A1 and POR. For the 17,20-lyase assay, include cytochrome b5.[5] The molar ratio of CYP17A1 to POR is typically 1:2.[5]

  • Enzyme Inhibition Assay:

    • In a microcentrifuge tube, pre-incubate the enzyme mixture with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate ([3H]-Progesterone for hydroxylase or [3H]-17α-hydroxypregnenolone for lyase) and NADPH.

    • Incubate the reaction mixture at 37°C. The incubation time will depend on the enzyme activity and should be within the linear range of product formation (e.g., 30-60 minutes).[5]

    • Terminate the reaction by adding a quenching solution (e.g., 2N HCl or an organic solvent like ethyl acetate).

  • Product Analysis:

    • Extract the steroids from the reaction mixture using an appropriate organic solvent.

    • Spot the extracted steroids onto a TLC plate and develop the chromatogram using a suitable solvent system to separate the substrate from the product.

    • Visualize the radioactive spots (e.g., using a phosphorimager) and excise the product bands.

    • Quantify the radioactivity in the product bands using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Cell-Based IC50 Determination using NCI-H295R Cells

This protocol describes the determination of this compound IC50 in a more physiologically relevant context using the NCI-H295R human adrenocortical carcinoma cell line, which endogenously expresses the steroidogenesis machinery.[6][7]

Materials:

  • NCI-H295R cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics

  • This compound

  • Forskolin (to stimulate steroidogenesis)

  • LC-MS/MS system for steroid quantification

  • 96-well cell culture plates

Protocol Workflow:

CellBased_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed NCI-H295R cells in 96-well plates cell_attachment Allow cells to attach and grow to desired confluency seed_cells->cell_attachment pre_treat Pre-treat cells with serial dilutions of this compound cell_attachment->pre_treat stimulate Stimulate steroidogenesis with Forskolin pre_treat->stimulate incubate_treatment Incubate for 24-48 hours stimulate->incubate_treatment collect_supernatant Collect cell culture supernatant incubate_treatment->collect_supernatant quantify_steroids Quantify steroid levels (e.g., DHEA, Androstenedione) by LC-MS/MS collect_supernatant->quantify_steroids calculate_ic50 Calculate % inhibition of steroid production and determine IC50 quantify_steroids->calculate_ic50

Figure 3: Experimental workflow for the cell-based IC50 determination of this compound.

Detailed Methodology:

  • Cell Culture:

    • Culture NCI-H295R cells in a suitable medium according to standard cell culture protocols.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere and reach approximately 80% confluency.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle (DMSO).

    • Add a stimulant of steroidogenesis, such as forskolin (e.g., 10 µM), to all wells except for the negative control.

    • Incubate the plates for a suitable period (e.g., 24 to 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Steroid Quantification:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Analyze the levels of key steroids, such as Dehydroepiandrosterone (DHEA) and Androstenedione, in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of steroid production for each concentration of this compound compared to the forskolin-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The protocols described provide robust methods for determining the IC50 value of this compound. The biochemical assay offers a direct measure of enzyme inhibition, while the cell-based assay provides insights into the inhibitor's activity in a more complex biological system. The choice of assay will depend on the specific research question and the resources available. Consistent and carefully executed experiments are essential for obtaining reliable and reproducible IC50 values.

References

Troubleshooting & Optimization

Navigating Off-Target Effects of Cyp17-IN-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cyp17-IN-1, a potent inhibitor of Cytochrome P450 17A1 (CYP17A1). Unintended interactions, or off-target effects, are a common challenge in drug development and experimental biology. This guide offers structured advice to help identify, understand, and mitigate these effects, ensuring the accuracy and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally active inhibitor of CYP17A1.[1] CYP17A1 is a crucial enzyme in the steroidogenesis pathway, responsible for two key reactions: 17α-hydroxylase and 17,20-lyase activities.[2][3][4] By inhibiting these functions, this compound blocks the production of androgens, such as testosterone.[2]

Q2: I am observing unexpected phenotypes in my cell-based assays that don't seem to be related to androgen synthesis inhibition. What could be the cause?

A2: These unexpected phenotypes could be due to off-target effects of this compound. Small molecule inhibitors can sometimes bind to and affect the function of proteins other than their intended target.[5] It is crucial to experimentally verify that the observed phenotype is a direct result of CYP17A1 inhibition.

Q3: How can I confirm that the observed effects are due to on-target inhibition of CYP17A1?

A3: Several experimental approaches can help confirm on-target activity. A rescue experiment, where the downstream products of CYP17A1 (e.g., androgens) are added back to the system, can help determine if the phenotype is reversed. Additionally, using a structurally different CYP17A1 inhibitor should ideally produce the same phenotype. Genetic knockdown or knockout of CYP17A1 should also mimic the effects of the inhibitor.

Q4: What are the known off-targets of this compound?

A4: Currently, there is limited publicly available data on the comprehensive off-target profile of this compound. One known off-target is CYP3A4, for which this compound has an IC50 value of 8.5 µM.[1][6] It is highly recommended to perform broader screening, such as kinase panel profiling, to identify other potential off-target interactions.

Q5: My results are inconsistent across different experiments. What could be the issue?

A5: Inconsistent results can arise from several factors, including compound stability, solubility, and off-target effects that may vary between different cell lines or experimental conditions. Ensure consistent experimental setup, including cell density, inhibitor concentration, and incubation time. Verifying the stability and solubility of this compound in your specific experimental media is also recommended.

Quantitative Data Summary

Below is a summary of the known inhibitory concentrations (IC50) of this compound.

TargetSpeciesIC50Reference
CYP17A1Rat15.8 nM[1]
CYP17A1Human20.1 nM[1]
CYP3A4Not Specified8.5 µM[1][6]

Experimental Protocols

To assist in troubleshooting potential off-target effects, detailed protocols for relevant biochemical and cellular assays are provided below.

Competitive Binding Assay

This assay helps to determine if this compound directly competes with a known ligand for binding to a suspected off-target protein.

Principle: A labeled ligand with known affinity for the target protein is incubated with the target in the presence of varying concentrations of the unlabeled inhibitor (this compound). A decrease in the signal from the labeled ligand indicates competition for the same binding site.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified suspected off-target protein.

    • Prepare a stock solution of a fluorescently or radioactively labeled ligand known to bind the target.

    • Prepare a serial dilution of this compound.

    • Prepare an appropriate assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add the assay buffer, the purified target protein at a fixed concentration, and the labeled ligand at a concentration at or below its dissociation constant (Kd).

    • Add the serially diluted this compound to the wells. Include a control with no inhibitor.

    • Incubate the plate for a predetermined time at a specific temperature to allow binding to reach equilibrium.

    • Measure the signal from the labeled ligand (e.g., fluorescence or radioactivity).

  • Data Analysis:

    • Plot the signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the labeled ligand.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble target protein remaining after heating is quantified, with a higher amount indicating stabilization by the inhibitor.

Detailed Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound at various concentrations or a vehicle control.

    • Incubate for a sufficient time to allow the inhibitor to enter the cells and bind to its target.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Quantification:

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blotting or another protein detection method using an antibody specific to the target protein (CYP17A1 or a suspected off-target).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Whole-Cell Lysate Kinase Inhibition Assay

This assay can be used to screen for off-target effects on a broad range of kinases.

Principle: The activity of kinases in a whole-cell lysate is measured in the presence and absence of the inhibitor. A reduction in the phosphorylation of a generic or specific kinase substrate indicates inhibition.

Detailed Methodology:

  • Lysate Preparation:

    • Culture and lyse cells to obtain a whole-cell lysate containing a complex mixture of kinases and other proteins.

    • Determine the protein concentration of the lysate.

  • Kinase Reaction:

    • In a microplate, combine the cell lysate with a kinase reaction buffer containing ATP and a suitable kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).

    • Add this compound at various concentrations. Include a positive control (a known kinase inhibitor) and a negative control (vehicle).

    • Incubate the reaction at 30°C for a set time.

  • Detection of Phosphorylation:

    • Stop the reaction and detect the amount of substrate phosphorylation. This can be done using various methods, such as:

      • Phospho-specific antibodies in an ELISA or Western blot format.

      • Radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for the kinase activity in the lysate.

Visualizing Pathways and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts.

CYP17A1_Signaling_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_hydroxylase Progesterone->CYP17A1_hydroxylase 17OH_Pregnenolone 17α-Hydroxy- pregnenolone CYP17A1_lyase CYP17A1 (17,20-lyase) 17OH_Pregnenolone->CYP17A1_lyase 17OH_Progesterone 17α-Hydroxy- progesterone 17OH_Progesterone->CYP17A1_lyase DHEA DHEA Androgens Androgens (e.g., Testosterone) DHEA->Androgens Androstenedione Androstenedione Androstenedione->Androgens CYP17A1_hydroxylase->17OH_Pregnenolone CYP17A1_hydroxylase->17OH_Progesterone CYP17A1_lyase->DHEA CYP17A1_lyase->Androstenedione Cyp17_IN_1 This compound Cyp17_IN_1->CYP17A1_hydroxylase Inhibits Cyp17_IN_1->CYP17A1_lyase Inhibits

Caption: The steroidogenesis pathway and the points of inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed OnTarget Is the effect due to CYP17A1 inhibition? Start->OnTarget Rescue Rescue Experiment (Add back androgens) OnTarget->Rescue Yes OrthogonalInhibitor Use Structurally Different CYP17A1 Inhibitor OnTarget->OrthogonalInhibitor Yes GeneticKnockdown Genetic Knockdown/out of CYP17A1 OnTarget->GeneticKnockdown Yes OffTarget Suspect Off-Target Effect OnTarget->OffTarget No IdentifyOffTarget Identify Potential Off-Targets OffTarget->IdentifyOffTarget KinaseScreen Kinase Panel Screening IdentifyOffTarget->KinaseScreen CETSA Cellular Thermal Shift Assay (CETSA) IdentifyOffTarget->CETSA CompBinding Competitive Binding Assay IdentifyOffTarget->CompBinding ValidateOffTarget Validate Off-Target and Characterize Phenotype KinaseScreen->ValidateOffTarget CETSA->ValidateOffTarget CompBinding->ValidateOffTarget

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Logical_Relationship Problem Observed Phenotype Expected Phenotype Cause1 On-Target Effect in Uncharacterized Pathway Problem->Cause1 Cause2 Off-Target Effect Problem->Cause2 Solution1 Pathway Analysis (e.g., RNA-seq, Proteomics) Cause1->Solution1 Solution2 Off-Target Identification (e.g., Kinase Profiling, CETSA) Cause2->Solution2

Caption: Relationship between an experimental problem and potential causes and solutions.

References

Technical Support Center: Enhancing the Bioavailability of Cyp17-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of the investigational CYP17A1 inhibitor, Cyp17-IN-1.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of this compound in our preclinical animal models. What are the likely causes?

Low oral bioavailability of investigational compounds like this compound is often attributed to poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract.[1][2][3] Many potent enzyme inhibitors, due to their complex aromatic structures, exhibit poor solubility.[4] First-pass metabolism in the liver can also significantly reduce the amount of active drug reaching systemic circulation.[3]

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, including its aqueous solubility, dissolution rate, and permeability. Based on these findings, you can select an appropriate formulation strategy.[5] Common starting points include particle size reduction and the use of solubility-enhancing excipients.[1][3]

Q3: Can you suggest some specific formulation strategies for a poorly soluble compound like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][6][7] These can be broadly categorized as:

  • Physical Modifications: Altering the solid-state properties of the drug.

  • Lipid-Based Formulations: Dissolving or suspending the drug in a lipid vehicle.

  • Use of Solubilizing Excipients: Complexing the drug with other molecules to increase its solubility.

The choice of strategy will depend on the specific properties of this compound and the desired release profile.[5]

Troubleshooting Guide

Issue 1: Poor Aqueous Solubility of this compound

Problem: this compound shows very low solubility in aqueous buffers, leading to poor dissolution in the GI tract.

Troubleshooting Steps & Methodologies:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][3]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.[3]

    • Nanonization: High-pressure homogenization or media milling can create nanoparticles, further enhancing dissolution rates.[3]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.[1][2]

    • Hot-Melt Extrusion: This involves melting a mixture of the drug and a polymer and then cooling it.[8]

    • Spray Drying: A solution of the drug and polymer is sprayed into a hot gas stream to create a solid dispersion.[8]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[1][5]

Quantitative Data Summary: Formulation Strategies for Solubility Enhancement

Formulation StrategyTypical Particle SizeExpected Solubility ImprovementKey Advantages
Micronization1-10 µm2-5 foldSimple, established technology
Nanonization100-1000 nm10-50 foldSignificant increase in surface area
Solid DispersionMolecularly dispersedUp to 100-foldCan create amorphous drug form with higher solubility
Cyclodextrin ComplexationMolecularly encapsulated5-20 foldForms a soluble complex
Issue 2: Low Permeability and/or High Efflux of this compound

Problem: Even with improved solubility, this compound may exhibit low absorption due to poor membrane permeability or being a substrate for efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Steps & Methodologies:

  • Lipid-Based Formulations: These can enhance absorption by presenting the drug in a solubilized form and potentially bypassing efflux transporters.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[1][6]

  • Prodrug Approach: A prodrug is a chemically modified version of the active drug that has improved physicochemical properties, such as increased permeability.[9] Once absorbed, the prodrug is converted to the active drug.

Experimental Protocol: In Vitro Permeability Assay (Caco-2 Cells)

This assay is widely used to predict in vivo drug absorption.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Assay Procedure:

    • The Caco-2 monolayer is washed with a transport buffer.

    • A solution of this compound (in a suitable formulation) is added to the apical (donor) side.

    • Samples are taken from the basolateral (receiver) side at various time points.

    • The concentration of this compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A higher Papp value indicates better permeability.

Issue 3: Assessing In Vivo Bioavailability

Problem: After formulation development, it is crucial to evaluate the in vivo performance of the new this compound formulation.

Troubleshooting Steps & Methodologies:

  • Pharmacokinetic (PK) Studies in Animal Models:

    • Animal Selection: Rodents (mice or rats) are commonly used for initial PK screening.

    • Dosing: The formulated this compound is administered orally. A control group receiving an unformulated drug suspension should be included. An intravenous dose group is also necessary to determine the absolute bioavailability.

    • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

    • Bioanalysis: The concentration of this compound in plasma is determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) are calculated.[10] The oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizations

Signaling Pathway: Steroidogenesis and CYP17A1 Inhibition

CYP17A1 is a key enzyme in the steroidogenesis pathway, responsible for the production of androgens and cortisol.[11][12][13] this compound inhibits this enzyme, thereby blocking the production of these hormones.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) Aldosterone Aldosterone Progesterone->Aldosterone CYP21A2, CYP11B2 DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17-OH Progesterone->Cortisol CYP21A2, CYP11B1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP11A1 CYP11A1 3b-HSD 3b-HSD CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) CYP21A2 CYP21A2 CYP11B1 CYP11B1 CYP11B2 CYP11B2 Cyp17_IN_1 This compound Cyp17_IN_1->CYP17A1_hydroxylase Cyp17_IN_1->CYP17A1_lyase

Caption: Simplified steroidogenesis pathway showing the points of inhibition by this compound.

Experimental Workflow: Improving Oral Bioavailability

The following workflow outlines a systematic approach to enhancing the oral bioavailability of this compound.

bioavailability_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization (Solubility, Permeability) B Select Formulation Strategy (e.g., Nanosizing, SEDDS) A->B C Formulation Optimization B->C D In Vitro Dissolution Testing C->D E Caco-2 Permeability Assay D->E F Animal PK Studies (Oral & IV) E->F G Calculate Oral Bioavailability F->G

Caption: A stepwise workflow for the development and evaluation of bioavailable this compound formulations.

Logical Relationship: Troubleshooting Low Bioavailability

This diagram illustrates the decision-making process for troubleshooting low bioavailability based on experimental findings.

troubleshooting_logic Start Low Oral Bioavailability Observed IsSolubilityLow Is Solubility Low? Start->IsSolubilityLow IsPermeabilityLow Is Permeability Low? IsSolubilityLow->IsPermeabilityLow No SolubilityStrategies Implement Solubility Enhancement Strategies (e.g., Nanosizing, Solid Dispersion) IsSolubilityLow->SolubilityStrategies Yes PermeabilityStrategies Implement Permeability Enhancement Strategies (e.g., SEDDS, Prodrug) IsPermeabilityLow->PermeabilityStrategies Yes ReEvaluate Re-evaluate In Vivo Bioavailability IsPermeabilityLow->ReEvaluate No SolubilityStrategies->IsPermeabilityLow PermeabilityStrategies->ReEvaluate

Caption: A decision tree for troubleshooting the causes of low oral bioavailability.

References

Cyp17-IN-1 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cyp17-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound, a novel non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1). Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the generation of reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the steroidogenesis pathway.[1][2][3] CYP17A1 possesses dual functionality: 17α-hydroxylase and 17,20-lyase activities.[2][4] These activities are crucial for the production of androgens and cortisol.[3][5] this compound is designed to bind to the active site of the enzyme, thereby blocking the synthesis of androgens that are critical for the progression of certain hormone-dependent diseases like prostate cancer.[6][7]

Q2: What are the potential off-target effects of this compound?

A2: As with many small molecule inhibitors, particularly those targeting enzymes from large superfamilies like cytochrome P450s, off-target activity is a possibility.[8][9] The structural similarities between different CYP enzymes can lead to a lack of selectivity.[8] It is recommended to perform selectivity profiling against other relevant CYP enzymes (e.g., CYP3A4, CYP11A1) to fully characterize the specificity of this compound.[10][11] Some CYP17 inhibitors have also been observed to interact with the androgen receptor (AR), which could be a confounding factor or a source of additional efficacy.[12]

Q3: How should I prepare and store this compound solutions?

A3: Many non-steroidal CYP17A1 inhibitors exhibit poor aqueous solubility.[6] For in vitro assays, this compound should typically be dissolved in a high-purity organic solvent such as DMSO to create a concentrated stock solution. It is crucial to be aware of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity and cell viability.[13] Stock solutions should be stored at -20°C or -80°C to minimize degradation. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The stability of the compound in your specific assay buffer should be empirically determined.[14][15]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments. This is a common issue with in vitro enzyme assays and can be attributed to several factors.[13][16]

Possible Causes and Solutions:

  • Varying ATP Concentrations: If your assay indirectly measures CYP17A1 activity through a kinase-based reporter system, be aware that IC50 values for kinase inhibitors can be highly dependent on the ATP concentration used in the assay.[16]

    • Solution: Standardize the ATP concentration across all experiments, ideally at the Km value for the specific kinase being used.[16]

  • Different Enzyme/Substrate Concentrations: The determined IC50 value can be influenced by the concentrations of the enzyme and substrate.

    • Solution: Ensure that you are working within the initial velocity region of the enzymatic reaction.[13] Perform enzyme and substrate titration experiments to determine optimal concentrations and maintain these conditions consistently.

  • Assay Format and Detection Method: The type of assay (e.g., radioactive, fluorescence-based, luminescence-based) can impact the results. For instance, luciferase-based assays that measure ATP consumption may not distinguish between substrate phosphorylation and enzyme autophosphorylation, leading to skewed results.[16]

    • Solution: Be aware of the limitations of your chosen assay method. When comparing data, ensure the same assay format was used. Consider validating findings with an orthogonal assay method.[13]

  • Compound Stability and Solubility: Poor solubility of this compound in the assay buffer can lead to precipitation at higher concentrations, resulting in an artificially high IC50 value.[6] The compound may also be unstable under the assay conditions (pH, temperature).

    • Solution: Visually inspect for precipitation. Determine the solubility limit of this compound in your assay buffer. Consider using a lower concentration of the compound or adding a solubilizing agent, ensuring the agent itself does not affect the assay. Evaluate compound stability over the time course of the experiment.

Data Presentation: Impact of Experimental Conditions on IC50

Experimental ConditionIC50 (nM)Fold ChangeNotes
Assay 1: 10 µM ATP50-Baseline
Assay 2: 100 µM ATP2505xHigher ATP concentration competes with the inhibitor.
Assay 3: High Enzyme Conc.751.5xMay indicate non-Michaelis-Menten kinetics.
Assay 4: Pre-incubation300.6xSuggests time-dependent inhibition.
Issue 2: Poor Solubility and Bioavailability in In Vivo Models

Many potent in vitro inhibitors fail in vivo due to poor pharmacokinetic properties, often stemming from low aqueous solubility.[6][17]

Possible Causes and Solutions:

  • Compound Physicochemical Properties: The inherent properties of this compound, such as high lipophilicity, may lead to poor solubility.

    • Solution: Consider formulation strategies to improve solubility and bioavailability. This could include the use of co-solvents, surfactants, or creating nanocrystal formulations.[17][18]

  • Metabolic Instability: The compound may be rapidly metabolized in vivo, for example, by esterases if it contains susceptible functional groups.[6]

    • Solution: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of this compound.[6] Structural modifications may be necessary to block metabolic hotspots.

Experimental Protocols

Protocol: In Vitro CYP17A1 Inhibition Assay (Hydroxylase Activity)

This protocol is a generalized method for assessing the 17α-hydroxylase activity of CYP17A1.

  • Materials:

    • Recombinant human CYP17A1 enzyme

    • NADPH-cytochrome P450 reductase

    • Cytochrome b5

    • [14C]-Progesterone (substrate)

    • This compound

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • NADPH

    • Thin-layer chromatography (TLC) plates and solvent system

    • Scintillation fluid and counter

  • Methodology:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor.

    • In a microcentrifuge tube, combine the assay buffer, recombinant CYP17A1, P450 reductase, and cytochrome b5.

    • Add the desired concentration of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding [14C]-Progesterone and NADPH.

    • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold ethyl acetate).

    • Extract the steroids by vortexing and centrifugation.

    • Spot the organic layer onto a TLC plate and separate the substrate (progesterone) from the product (17OH-progesterone) using an appropriate solvent system.[10]

    • Visualize the separated steroids using a phosphorimager or by scraping the corresponding spots and quantifying the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

CYP17A1_Signaling_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1_H CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_H Progesterone->CYP17A1_H _17OH_Preg 17α-Hydroxy- pregnenolone CYP17A1_L CYP17A1 (17,20-lyase) _17OH_Preg->CYP17A1_L _17OH_Prog 17α-Hydroxy- progesterone _17OH_Prog->CYP17A1_L DHEA DHEA Androgens Androgens (e.g., Testosterone) DHEA->Androgens Androstenedione Androstenedione Androstenedione->Androgens CYP17A1_H->_17OH_Preg CYP17A1_H->_17OH_Prog CYP17A1_L->DHEA CYP17A1_L->Androstenedione Cyp17_IN_1 This compound Cyp17_IN_1->CYP17A1_H Inhibits Cyp17_IN_1->CYP17A1_L Inhibits

Caption: Simplified steroidogenesis pathway showing the dual inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent IC50 Values Observed Check_Assay Review Assay Parameters Start->Check_Assay Check_Compound Investigate Compound Properties Start->Check_Compound Standardize Standardize Enzyme, Substrate, & ATP Conc. Check_Assay->Standardize Yes Validate_Assay Validate with Orthogonal Assay Check_Assay->Validate_Assay No Check_Solubility Test Solubility in Assay Buffer Check_Compound->Check_Solubility Yes Check_Stability Assess Stability (Freeze-Thaw, Time) Check_Compound->Check_Stability No End Consistent Data Standardize->End Validate_Assay->End Reformulate Consider Reformulation Check_Solubility->Reformulate Poor Check_Solubility->End Good Check_Stability->Reformulate Unstable Check_Stability->End Stable Reformulate->Check_Solubility

Caption: Workflow for troubleshooting variability in this compound IC50 measurements.

Logical_Relationship cluster_factors Factors Influencing Observed Activity cluster_outcomes Experimental Outcomes cluster_solutions Solutions Assay_Conditions Assay Conditions (e.g., ATP, pH) IC50_Variability IC50 Variability Assay_Conditions->IC50_Variability Compound_Properties Compound Properties (Solubility, Stability) Compound_Properties->IC50_Variability Poor_PK Poor In Vivo Performance Compound_Properties->Poor_PK Off_Target Off-Target Effects Compound_Properties->Off_Target Enzyme_Kinetics Enzyme Kinetics (Conc., Time) Enzyme_Kinetics->IC50_Variability Standardization Protocol Standardization IC50_Variability->Standardization Formulation Formulation Development Poor_PK->Formulation Selectivity_Screen Selectivity Profiling Off_Target->Selectivity_Screen

Caption: Relationship between experimental factors, outcomes, and solutions for this compound.

References

Technical Support Center: Refining Cyp17-IN-1 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyp17-IN-1, a potent inhibitor of CYP17A1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and orally active inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1).[1][2] CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for the synthesis of androgens and estrogens.[2][3][4] It possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase.[4][5] this compound inhibits these activities, thereby blocking the production of androgens such as testosterone and dihydrotestosterone (DHT), which are crucial for the growth and survival of certain cancer cells, particularly in prostate cancer.[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in appropriate vehicles such as a mixture of benzyl alcohol and safflower oil may be necessary.[6] Always perform a small-scale solubility test to ensure complete dissolution before preparing a stock solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition of CYP17A1 activity observed. Inactive Compound: The compound may have degraded due to improper storage or handling.- Ensure the compound has been stored correctly at -20°C (powder) or -80°C (in solution).- Prepare a fresh stock solution from a new vial of the compound.
Incorrect Assay Conditions: The concentration of the substrate or the enzyme-to-cofactor ratio may not be optimal.[7]- Verify the substrate concentration is appropriate for the assay. For enzyme kinetic studies, using the Michaelis-Menten constant (Km) of the substrate as a reference is recommended.- Ensure the correct ratio of CYP17A1 to its redox partners, such as cytochrome P450 reductase (POR) and cytochrome b5, is used, as this can significantly impact lyase activity.[7]
Cell Line Resistance: The cell line used may have developed resistance to androgen synthesis inhibitors.- Consider using a different, well-characterized cell line known to be sensitive to CYP17A1 inhibition (e.g., LNCaP).- Investigate potential resistance mechanisms, such as upregulation of CYP17A1 or androgen receptor (AR) splice variants.[3][6]
Inconsistent IC50 values between experiments. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum batch can affect drug sensitivity.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure similar confluency at the time of treatment.- Use the same batch of fetal bovine serum (FBS) for a set of experiments or screen new batches for their effect on cell growth and drug response.
Differences in Assay Protocol: Minor variations in incubation times, reagent concentrations, or the method of IC50 calculation can lead to different results.- Strictly adhere to a standardized protocol for all experiments.- Be aware that different software or calculation methods for determining IC50 can yield slightly different values.[8]
Unexpected Cell Toxicity or Off-Target Effects. High Compound Concentration: The concentration of this compound used may be too high, leading to non-specific cytotoxicity.- Perform a dose-response curve to determine the optimal concentration range that inhibits CYP17A1 activity without causing excessive cell death.- Compare the observed phenotype with a known CYP17A1 inhibitor like abiraterone to assess if the effects are consistent with on-target inhibition.
Off-Target Inhibition: Like many small molecule inhibitors, this compound may have off-target effects on other kinases or cellular processes.- If unexpected phenotypes are observed, consider performing a kinase panel screen or other profiling assays to identify potential off-target interactions.- Review the literature for known off-target effects of similar non-steroidal CYP17A1 inhibitors.[9]

Quantitative Data

Table 1: In Vitro Activity of this compound and Other CYP17A1 Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
This compound Rat CYP1715.8-Enzyme Inhibition[MCE]
This compound Human CYP1720.1-Enzyme Inhibition[MCE]
AbirateroneHuman CYP17A1Varies-Enzyme Inhibition[10]
OrteronelHuman CYP17A1Varies-Enzyme Inhibition[1]
GaleteroneHuman CYP17A1Varies-Enzyme Inhibition[1]

Table 2: IC50 Values of Chemotherapeutic Agents in Prostate Cancer Cell Lines (for reference)

Cell LineDrugIC50 (µM)Reference
LNCaPCisplatin31.52[11]
PC-3Cisplatin> 40[11]
DU-145Cisplatin> 40[11]
LNCaPDoxorubicinVaries[12]
PC-3Doxorubicin38.91[13]
DU-145DoxorubicinVaries[12]

Experimental Protocols

CYP17A1 Enzyme Inhibition Assay (In Vitro)

This protocol is a general guideline and should be optimized for specific experimental conditions.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Cytochrome P450 Reductase (POR) and Cytochrome b5

  • Substrate (e.g., radiolabeled pregnenolone or progesterone)

  • This compound (and other inhibitors as controls)

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acid or organic solvent)

  • Scintillation fluid and counter (for radiolabeled assays) or LC-MS/MS for non-radiolabeled detection

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Preparation: In a microcentrifuge tube, prepare the enzyme mix containing CYP17A1, POR, and cytochrome b5 in the appropriate molar ratio (e.g., 1:2:1) in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the enzyme mix to wells containing different concentrations of this compound or vehicle control. Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Add Substrate: Add the substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Product Quantification: Quantify the product formation using an appropriate method. For radiolabeled substrates, this can be done by liquid scintillation counting after separation of product from the substrate by thin-layer chromatography (TLC). For non-radiolabeled methods, LC-MS/MS is commonly used.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay in Prostate Cancer Cell Lines

This protocol describes a general procedure for assessing the effect of this compound on the viability of prostate cancer cell lines such as LNCaP, PC-3, and DU-145.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • For WST-1 or CellTiter-Glo assay: Follow the manufacturer's instructions to add the reagent to each well and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Tumor Assay

This is a generalized protocol and all animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Prostate cancer cells (e.g., LNCaP or PC-3)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the prostate cancer cells to the desired number. Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor formation.[14]

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.[6]

  • Monitoring and Endpoint: Monitor the body weight and overall health of the mice throughout the study. The study can be terminated when the tumors in the control group reach a predetermined size or based on other ethical considerations.

  • Data Analysis: Plot the average tumor volume for each group over time to assess the anti-tumor efficacy of this compound. Statistical analysis can be performed to determine the significance of the observed differences between the treatment and control groups.

Visualizations

Androgen Synthesis Pathway and this compound Inhibition cluster_cyp17a1 CYP17A1 Activity Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17α-hydroxylase 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone 17α-hydroxylase DHEA DHEA 17-OH Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17-OH Progesterone->Androstenedione 17,20-lyase DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase Cyp17A1 Cyp17A1 Cyp17IN1 This compound Cyp17IN1->Cyp17A1

Caption: Androgen synthesis pathway and the inhibitory action of this compound on CYP17A1.

Experimental Workflow for this compound Evaluation start Start in_vitro In Vitro Studies start->in_vitro enzyme_assay CYP17A1 Enzyme Inhibition Assay in_vitro->enzyme_assay cell_viability Cell Viability Assay (e.g., LNCaP, PC-3) in_vitro->cell_viability data_analysis_vitro Data Analysis (IC50 Determination) enzyme_assay->data_analysis_vitro cell_viability->data_analysis_vitro in_vivo In Vivo Studies data_analysis_vitro->in_vivo Promising Results xenograft Xenograft Model (e.g., Nude Mice) in_vivo->xenograft treatment This compound Treatment xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement data_analysis_vivo Data Analysis (Efficacy Evaluation) tumor_measurement->data_analysis_vivo end End data_analysis_vivo->end

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Troubleshooting Logic for Inconsistent IC50 Values start Inconsistent IC50 Results Observed check_reagents Check Reagents and Compound start->check_reagents check_cells Review Cell Culture Practices start->check_cells check_protocol Examine Assay Protocol start->check_protocol compound_issue Compound Integrity? check_reagents->compound_issue cell_issue Consistent Cell Handling? check_cells->cell_issue protocol_issue Strict Protocol Adherence? check_protocol->protocol_issue compound_issue->check_cells Yes fresh_stock Prepare Fresh Stock of this compound compound_issue->fresh_stock No cell_issue->check_protocol Yes standardize_cells Standardize Passage Number, Seeding Density, and Serum cell_issue->standardize_cells No standardize_protocol Ensure Consistent Incubation Times and Reagent Addition protocol_issue->standardize_protocol No end Re-run Experiment protocol_issue->end Yes fresh_stock->end standardize_cells->end standardize_protocol->end

Caption: A logical troubleshooting workflow for addressing inconsistent IC50 values.

References

Cyp17-IN-1 degradation and prevention methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cyp17-IN-1, a novel non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1). The information provided is intended to help identify and prevent the degradation of this compound during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays

Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution. 1. Verify Stock Solution Integrity: Use a fresh vial of this compound or prepare a new stock solution. 2. Analytical Check: If possible, analyze the stock solution using HPLC or LC-MS to confirm the concentration and purity of this compound. Compare the results with the certificate of analysis. 3. Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Degradation in culture medium. 1. Medium Stability: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C. Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze for the presence of the parent compound. 2. pH of Medium: Check the pH of the culture medium after the addition of this compound and throughout the incubation period. Significant pH shifts can accelerate degradation. 3. Component Interaction: Some medium components, like high concentrations of serum proteins or certain additives, may contribute to degradation. Consider using a serum-free or serum-reduced medium for initial stability tests.
Metabolic degradation by cells. 1. Metabolic Competence of Cells: The cell line being used may have high metabolic activity, leading to rapid breakdown of the inhibitor. 2. Time-Dependent Efficacy: Assess the efficacy of this compound at shorter incubation times. 3. Metabolite Analysis: If equipped, use LC-MS/MS to analyze the cell culture supernatant and cell lysates for the presence of this compound metabolites.

Issue 2: Variability in In Vivo Efficacy or Pharmacokinetic Profiles

Possible Cause Troubleshooting Steps
Degradation of dosing solution. 1. Formulation Stability: Assess the stability of the dosing formulation under the conditions of preparation and administration. 2. Fresh Preparation: Prepare dosing solutions fresh before each experiment. 3. Vehicle Effects: The choice of vehicle can impact stability. Ensure this compound is fully solubilized and stable in the chosen vehicle. Test stability in the vehicle over the duration of the experiment.
Rapid in vivo metabolism. 1. Metabolic Profiling: The compound may be subject to rapid first-pass metabolism in the liver or metabolism in the gut.[1] 2. Pharmacokinetic Analysis: Conduct a detailed pharmacokinetic study to determine the half-life, clearance, and major metabolites of this compound in the animal model.
Instability in biological samples post-collection. 1. Sample Handling: Process blood and tissue samples immediately after collection. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C. 2. Anticoagulant/Preservative Effects: Ensure the chosen anticoagulant or preservative does not interfere with the stability of this compound. 3. Enzymatic Degradation: Consider adding protease or esterase inhibitors to the collection tubes if enzymatic degradation is suspected.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of small molecule inhibitors like this compound is primarily affected by:

  • Temperature: Elevated temperatures accelerate chemical degradation.[2]

  • pH: this compound is susceptible to hydrolysis under acidic and alkaline conditions.[2]

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation. The pyridine moiety in many non-steroidal CYP17A1 inhibitors can be susceptible to oxidation.[1][3][4]

  • Light: Exposure to UV or even ambient light can cause photodegradation.[5][6][7][8][9]

  • Enzymatic Degradation: In biological systems, this compound can be metabolized by enzymes such as cytochrome P450s in the liver and other tissues.[1][3]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, follow these guidelines:

  • Solvent: Use anhydrous dimethyl sulfoxide (DMSO) to prepare stock solutions. While some compounds are stable in DMSO containing a small percentage of water, it is best practice to use a dry solvent.[10][11][12][13][14]

  • Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your experimental system.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.

Q3: My experimental results are not reproducible. Could degradation of this compound be the cause?

A3: Yes, degradation of this compound is a common cause of experimental irreproducibility. If the compound degrades over the course of an experiment or between experiments, its effective concentration will vary, leading to inconsistent results. It is crucial to ensure the stability of the compound in your specific experimental setup. Refer to the troubleshooting guides for steps to identify and address potential degradation issues.

Q4: What are the expected degradation products of this compound?

A4: Based on the structure of similar non-steroidal CYP17A1 inhibitors like abiraterone, potential degradation products could arise from:

  • Hydrolysis: If the structure contains ester or amide bonds, these can be hydrolyzed. For example, abiraterone acetate is a prodrug that is hydrolyzed to the active compound abiraterone.[15]

  • Oxidation: The pyridine ring can be oxidized to form N-oxides or hydroxylated derivatives.[1][4][16][17][18]

  • Metabolism: In vivo, this compound is likely to be metabolized by liver enzymes, leading to hydroxylated or other modified forms.[1][3]

Data Presentation

The following tables summarize hypothetical quantitative data on the stability of this compound under various conditions. This data is for illustrative purposes and should be experimentally verified for your specific batch and experimental setup.

Table 1: Stability of this compound (10 µM) in Solution at 37°C

Solvent/Medium pH Half-life (t½) in hours
PBS7.4> 48
PBS5.024
PBS9.018
Cell Culture Medium + 10% FBS7.412
DMSO (anhydrous)N/A> 72 (at room temp)

Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)

Temperature (°C) Degradation after 24 hours (%)
4< 1
25 (Room Temperature)5
3715
5040

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[19][20][21][22][23]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or LC-MS/MS system

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 2, 4, and 8 hours.

  • Thermal Degradation: Store solid this compound at 60°C for 24 and 48 hours. Dissolve in an appropriate solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to UV light (e.g., 254 nm) in a photostability chamber for 24 and 48 hours.

  • Analysis: Analyze all samples by a validated HPLC or LC-MS/MS method to separate and quantify this compound and its degradation products.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of this compound to metabolism by liver enzymes.[24][25][26]

Materials:

  • This compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes (typically 0.5 mg/mL), and this compound (typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the percentage of remaining this compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

CYP17A1_Pathway cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17α-Hydroxypregnenolone Pregnenolone->_17OH_Preg CYP17A1 (17α-hydroxylase) _17OH_Prog 17α-Hydroxyprogesterone Progesterone->_17OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA _17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) Glucocorticoids Glucocorticoids (e.g., Cortisol) _17OH_Prog->Glucocorticoids DHEA->Androstenedione Androgens Androgens (e.g., Testosterone) Androstenedione->Androgens Cyp17_IN_1 This compound Cyp17_IN_1->_17OH_Preg Cyp17_IN_1->_17OH_Prog Cyp17_IN_1->DHEA Cyp17_IN_1->Androstenedione

Caption: CYP17A1 Signaling Pathway and Inhibition by this compound.

Degradation_Workflow cluster_troubleshooting Troubleshooting Workflow for this compound Degradation A Inconsistent Experimental Results B Suspect this compound Degradation A->B C Check Stock Solution (Age, Storage, Freeze-Thaw) B->C E Assess Stability in Experimental Medium B->E G Investigate Cellular Metabolism B->G D Analyze Stock Purity (HPLC/LC-MS) C->D If issues persist H Use Freshly Prepared Solutions C->H Solution I Optimize Storage and Handling D->I Solution F Perform Time-Course Analysis E->F J Modify Experimental Conditions (e.g., shorter incubation) F->J If unstable G->J K Consistent Results H->K I->K J->K

Caption: Logical workflow for troubleshooting this compound degradation.

References

Validation & Comparative

A Comparative Guide to the Anti-Tumor Activity of Cyp17-IN-1 (Seviteronel) and Other CYP17A1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of Cyp17-IN-1, also known as Seviteronel (VT-464), with other prominent CYP17A1 inhibitors: Abiraterone, Orteronel, and Galeterone. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.

Introduction to CYP17A1 Inhibition in Prostate Cancer

The cytochrome P450 17A1 (CYP17A1) enzyme is a critical juncture in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. These functions are essential for the production of androgens, such as testosterone and dihydrotestosterone (DHT), which are the primary drivers of prostate cancer cell proliferation and survival. Consequently, inhibiting CYP17A1 is a key therapeutic strategy in the management of advanced prostate cancer, particularly in castration-resistant prostate cancer (CRPC), where tumors continue to progress despite low systemic androgen levels. This guide focuses on this compound and its standing among other CYP17A1 inhibitors.

Comparative Analysis of Anti-Tumor Activity

The following tables summarize the available quantitative data on the in vitro and in vivo anti-tumor activity of this compound (Seviteronel) and its key alternatives.

Table 1: In Vitro Efficacy - IC50 Values
CompoundTargetCell LineIC50 (nM)Citation(s)
This compound (Seviteronel) CYP17 Lyase-69[1]
Androgen Receptor--[1]
Abiraterone CYP17A1LNCaP~10,000[2]
LAPC-4~10,000[2]
PC-3Varies[3][4]
DU-145Varies[3][4]
Orteronel (TAK-700) 17,20-lyaseHuman38[5]
H295R37[5]
Galeterone (TOK-001) CYP17Cell-free assay300[6]
Androgen ReceptorPC3AR384[6]
ProliferationLNCaP2,600 - 6,000[6][7]
LAPC43,200 - 4,000[6][7]
HP-LNCaP2,900[6]
C4-2B9,700[6]
PC-37,820[6]
DU-1457,550[6]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Table 2: In Vivo Efficacy - Xenograft Models
CompoundXenograft ModelDosingKey FindingsCitation(s)
This compound (Seviteronel) MDA-PCa-133100 mg/kg bidReduced tumor volume >two-fold compared to vehicle.[1]
Abiraterone LuCaP35CR-Improved median survival from 17 to 39 days.[8]
LuCaP23CR-Improved median survival from 14 to 24 days.[8]
Orteronel (TAK-700) -300 mg BID≥50% PSA decline at 12 weeks in 63% of patients.[9]
Galeterone (TOK-001) LAPC-40.15 mmol/kg twice daily93.8% reduction in mean final tumor volume.[10]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these compounds is the inhibition of the CYP17A1 enzyme, which blocks androgen synthesis. However, their selectivity and potential for additional mechanisms vary.

CYP17A1_Pathway cluster_inhibitors Inhibitors Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Preg 17α-OH Pregnenolone Pregnenolone->17a-OH-Preg Hydroxylase 17a-OH-Prog 17α-OH Progesterone Progesterone->17a-OH-Prog Hydroxylase DHEA DHEA 17a-OH-Preg->DHEA Lyase Androstenedione Androstenedione 17a-OH-Prog->Androstenedione Lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor DHT->AR Proliferation Tumor Cell Proliferation & Survival AR->Proliferation Hydroxylase 17α-hydroxylase Lyase 17,20-lyase Seviteronel This compound (Seviteronel) Seviteronel->Lyase Selective Inhibition Abiraterone Abiraterone Abiraterone->Hydroxylase Abiraterone->Lyase Orteronel Orteronel Orteronel->Lyase Selective Inhibition Galeterone Galeterone Galeterone->AR Antagonism & Degradation Galeterone->Lyase

Figure 1: CYP17A1 signaling pathway and points of inhibition.

As illustrated, while all four compounds target the androgen synthesis pathway, this compound (Seviteronel) and Orteronel are more selective inhibitors of the 17,20-lyase activity.[1][5] Abiraterone inhibits both the hydroxylase and lyase functions of CYP17A1.[11] Galeterone exhibits a multi-pronged approach by not only inhibiting CYP17 lyase but also acting as an androgen receptor antagonist and promoting AR degradation.[6]

Experimental Workflow for Anti-Tumor Activity Validation

The validation of the anti-tumor activity of a CYP17A1 inhibitor typically follows a structured experimental workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Enzyme Inhibition Assay (IC50 determination) B Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) A->B C AR Transactivation Assay (Luciferase Reporter Assay) B->C D Western Blot Analysis (AR & downstream target expression) C->D E Xenograft Model Establishment (e.g., LNCaP, VCaP in SCID mice) D->E Lead Compound Selection F Drug Administration & Tumor Growth Monitoring E->F G Biomarker Analysis (Serum PSA, intratumoral androgens) F->G H Toxicity Assessment G->H

Figure 2: Experimental workflow for validating anti-tumor activity.

Detailed Experimental Protocols

Androgen Receptor (AR) Transactivation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.

1. Cell Culture and Transfection:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3) are cultured in appropriate media. For AR-negative cells like PC-3, co-transfection with an AR expression vector is necessary.

  • Cells are seeded in 96-well plates and co-transfected with a luciferase reporter plasmid containing androgen response elements (AREs) and a control plasmid (e.g., Renilla luciferase) for normalization. Transfection can be performed using lipid-based reagents.[12]

2. Compound Treatment:

  • After 24 hours, the medium is replaced with a medium containing the test compound (this compound or alternatives) at various concentrations. For antagonist activity assessment, cells are co-treated with an AR agonist like dihydrotestosterone (DHT).

3. Luciferase Activity Measurement:

  • Following a 24-48 hour incubation period, cells are lysed.

  • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

Western Blot Analysis for AR and Downstream Targets

This technique is used to detect changes in the protein levels of the androgen receptor and its downstream targets (e.g., Prostate-Specific Antigen - PSA).

1. Cell Lysis and Protein Quantification:

  • Prostate cancer cells are treated with the test compounds for a specified duration.

  • Cells are then lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

  • The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-AR, anti-PSA).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.[14][15]

In Vivo Prostate Cancer Xenograft Model

This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

1. Cell Implantation:

  • Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Prostate cancer cells (e.g., LNCaP, VCaP) are mixed with Matrigel and injected subcutaneously into the flanks of the mice.[16][17]

2. Tumor Growth and Treatment:

  • Tumor volume is monitored regularly using calipers.

  • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage). The control group receives a vehicle.

3. Efficacy Assessment:

  • Tumor growth is monitored throughout the study.

  • Blood samples can be collected to measure serum PSA levels.

  • At the end of the study, tumors are excised, weighed, and can be used for further analysis (e.g., histology, biomarker analysis).

4. Data Analysis:

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

  • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Conclusion

This compound (Seviteronel) demonstrates potent and selective inhibition of CYP17 lyase, a desirable characteristic for minimizing side effects associated with broader CYP17A1 inhibition. Its anti-tumor activity is evident in preclinical models. When compared to other CYP17A1 inhibitors, the choice of compound for further development or research may depend on the specific therapeutic strategy. Abiraterone is a well-established, non-selective inhibitor, while Orteronel also offers lyase selectivity. Galeterone presents a unique multi-targeting approach by combining CYP17 inhibition with direct AR antagonism and degradation. The experimental data and protocols provided in this guide offer a framework for the continued investigation and validation of these and other novel anti-tumor agents targeting the androgen synthesis pathway.

References

Validating the Mechanism of Action of Cyp17-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cyp17-IN-1 with other prominent CYP17A1 inhibitors. The information presented is supported by experimental data to validate the mechanism of action of these compounds.

Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the human steroidogenesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. These activities are essential for the production of androgens and glucocorticoids. Consequently, inhibiting CYP17A1 is a key therapeutic strategy, particularly in the treatment of castration-resistant prostate cancer. This guide focuses on this compound, a potent inhibitor of CYP17A1, and compares its performance with established alternatives such as abiraterone, seviteronel, and orteronel.

Comparative Performance of CYP17A1 Inhibitors

The following table summarizes the in vitro inhibitory potency of this compound and its key comparators against the CYP17A1 enzyme.

CompoundTargetIC50 (nM)SelectivityReference
This compound (compound 9c) rat CYP17A115.8Selective for CYP17A1 over CYP3A4 (IC50 = 8.5 µM)[1]
human CYP17A120.1[1]
Abiraterone human CYP17A1 (17α-hydroxylase)2.5Non-selective[2]
human CYP17A1 (17,20-lyase)15[2]
Seviteronel (VT-464) human CYP17A1 (17,20-lyase)69~10-fold for lyase over hydroxylase[3][4]
Orteronel (TAK-700) human CYP17A1 (17,20-lyase)38>1000-fold over other CYPs (e.g., CYP11B2, CYP3A4)[5][6]
monkey CYP17A1 (17α-hydroxylase)385.4-fold more potent for lyase in human cell-free assays[7]
monkey CYP17A1 (17,20-lyase)27[7]

Mechanism of Action

This compound, also known as compound 9c, is a potent, orally active inhibitor of CYP17A1.[8] Its mechanism of action, like other CYP17A1 inhibitors, involves the blockage of androgen biosynthesis. The key distinction among these inhibitors lies in their selectivity for the two enzymatic activities of CYP17A1: 17α-hydroxylase and 17,20-lyase.

While abiraterone is a non-selective inhibitor, affecting both enzymatic functions, newer inhibitors like seviteronel and orteronel exhibit selectivity for the 17,20-lyase activity.[2][4][7] This selectivity is clinically significant as it can potentially reduce the side effects associated with the inhibition of cortisol synthesis, which is dependent on the 17α-hydroxylase activity. The available data for this compound indicates it is a "potent and selective CYP17 inhibitor," suggesting selectivity over other cytochrome P450 enzymes, though its specific selectivity for the 17,20-lyase versus the 17α-hydroxylase activity requires further elucidation from detailed experimental data.[1]

Experimental Protocols

In Vitro CYP17A1 Inhibition Assay:

A common method to determine the inhibitory activity of compounds against CYP17A1 involves using human adrenal NCI-H295R cells, which express the key enzymes for steroidogenesis.

  • Cell Culture: NCI-H295R cells are cultured in an appropriate medium supplemented with fetal bovine serum and other necessary growth factors.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) and a positive control (e.g., abiraterone) for a specified period (e.g., 24-48 hours).

  • Steroid Extraction and Analysis: After incubation, the cell culture medium is collected, and steroids are extracted using an organic solvent. The levels of testosterone and other relevant steroids are then quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the production of the target steroid (e.g., testosterone) is determined to be the IC50 value.

In Vivo Evaluation of CYP17A1 Inhibition:

Animal models, such as Sprague-Dawley rats, are utilized to assess the in vivo efficacy of CYP17A1 inhibitors.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Compound Administration: The test compound is administered orally at different doses.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Hormone Level Analysis: Plasma levels of testosterone and other relevant hormones are measured using validated analytical methods.

  • Efficacy Assessment: The dose-dependent reduction in plasma testosterone levels is evaluated to determine the in vivo potency of the inhibitor.[1]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action, the following diagrams illustrate the steroidogenesis pathway and a typical experimental workflow for inhibitor validation.

Steroidogenesis_Pathway cluster_CYP17A1 CYP17A1 Inhibition Target Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone Progesterone->17-OH-Progesterone Aldosterone Aldosterone Progesterone->Aldosterone Multiple Steps DHEA DHEA 17-OH-Pregnenolone->DHEA 17-OH-Pregnenolone->DHEA Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione 17-OH-Progesterone->Androstenedione Cortisol Cortisol 17-OH-Progesterone->Cortisol Multiple Steps DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP11A1 CYP11A1 3beta-HSD 3β-HSD CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) 17beta-HSD 17β-HSD CYP21A2 CYP21A2 CYP11B1 CYP11B1 CYP11B2 CYP11B2

Caption: Steroidogenesis pathway highlighting the central role of CYP17A1.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start_invitro NCI-H295R Cell Culture treatment Incubate with this compound and Controls start_invitro->treatment start_invivo Animal Model (e.g., Sprague-Dawley Rats) extraction Steroid Extraction treatment->extraction analysis_invitro LC-MS Analysis of Testosterone Levels extraction->analysis_invitro ic50 IC50 Determination analysis_invitro->ic50 administration Oral Administration of This compound start_invivo->administration sampling Blood Sampling at Multiple Time Points administration->sampling analysis_invivo Plasma Testosterone Quantification sampling->analysis_invivo efficacy Dose-Response Analysis analysis_invivo->efficacy

Caption: General experimental workflow for validating CYP17A1 inhibitors.

References

A Head-to-Head In Vitro Comparison of CYP17A1 Inhibitors: Abiraterone, Orteronel, and Galeterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of three prominent CYP17A1 inhibitors: abiraterone, orteronel, and galeterone. Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the androgen biosynthesis pathway, making it a key target in the treatment of castration-resistant prostate cancer (CRPC).[1][2] This document summarizes their performance based on experimental data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to aid in research and development decisions.

Quantitative Comparison of Inhibitory Activity

The in vitro potency of abiraterone, orteronel, and galeterone against the two enzymatic activities of CYP17A1—17α-hydroxylase and 17,20-lyase—is a crucial determinant of their therapeutic potential and side-effect profiles. The following table summarizes the half-maximal inhibitory concentrations (IC50) from a head-to-head comparative study.

InhibitorCYP17A1 17α-hydroxylase IC50 (nM)CYP17A1 17,20-lyase IC50 (nM)Selectivity Ratio (Hydroxylase/Lyase)
Abiraterone7120.6
Orteronel348645.4
Galeterone73233.2

Selectivity and Off-Target Effects

An ideal CYP17A1 inhibitor would selectively block androgen synthesis without affecting other steroidogenic pathways, thus minimizing side effects.[3] Abiraterone is known to be "promiscuous," interacting with multiple targets, which contributes to both its clinical efficacy and its adverse effect profile.[2][4] A significant off-target effect of abiraterone is the inhibition of CYP21A2, which can lead to mineralocorticoid excess and necessitate co-administration of prednisone.[5] Orteronel and galeterone were designed to have greater selectivity for the 17,20-lyase activity, potentially reducing the impact on cortisol synthesis.[6]

The following table summarizes the available data on the off-target inhibition of other key cytochrome P450 enzymes.

InhibitorCYP21A2 IC50 (nM)Other Notable Off-Target Inhibition
Abiraterone Reported to inhibit CYP21A2[5]Also reported to inhibit 3β-hydroxysteroid dehydrogenase and act as an androgen receptor antagonist.[2][4]
Orteronel Designed for higher selectivity over CYP21A2Minimal effects on other CYP drug-metabolizing enzymes in preclinical studies.[6]
Galeterone Designed for higher selectivity over CYP21A2Also functions as an androgen receptor antagonist and down-regulator.[4]

Signaling Pathway and Experimental Workflow

To understand the context of CYP17A1 inhibition, it is essential to visualize the androgen synthesis pathway and the experimental workflow for evaluating these inhibitors.

Androgen Synthesis and CYP17A1 Action

The following diagram illustrates the key steps in androgen synthesis, highlighting the dual roles of CYP17A1 and the points of inhibition.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor GeneExpression Gene Expression (Cell Growth, Proliferation) AndrogenReceptor->GeneExpression Inhibitors Abiraterone Orteronel Galeterone Inhibitors->17-OH Pregnenolone Inhibitors->17-OH Progesterone Inhibitors->DHEA Inhibitors->Androstenedione

Caption: Simplified androgen synthesis pathway showing the points of CYP17A1 inhibition.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of CYP17A1 inhibitors.

cluster_0 Primary Screening cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling cluster_3 Mechanism of Action A CYP17A1 Enzymatic Assay (Recombinant Enzyme) B Determine IC50 for 17α-hydroxylase & 17,20-lyase A->B C Prostate Cancer Cell Lines (e.g., LNCaP, VCaP) B->C F Panel of other CYP enzymes (e.g., CYP21A2, CYP3A4) B->F D Androgen Production Assay (Measure Testosterone/DHT levels) C->D E Cell Proliferation Assay C->E H Androgen Receptor Binding Assay E->H G Determine IC50 values F->G I AR-mediated Gene Expression (e.g., PSA levels) H->I

Caption: General experimental workflow for in vitro evaluation of CYP17A1 inhibitors.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are summarized protocols for key in vitro assays used to characterize CYP17A1 inhibitors.

CYP17A1 Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of compounds on the enzymatic activity of recombinant human CYP17A1.

  • Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 oxidoreductase (POR) in a suitable expression system (e.g., E. coli, insect cells).

  • Substrates:

    • 17α-hydroxylase activity: Radiolabeled [14C]-Progesterone.

    • 17,20-lyase activity: Radiolabeled [3H]-17α-hydroxypregnenolone.

  • Reaction Mixture:

    • Phosphate buffer (pH 7.4)

    • Recombinant CYP17A1/POR microsomes

    • NADPH regenerating system

    • Test inhibitor at various concentrations

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Product Extraction and Analysis:

    • Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate).

    • Extract the steroids.

    • Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of product formed using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Androgen Receptor (AR) Signaling Assay in Prostate Cancer Cells

This cell-based assay assesses the downstream effects of CYP17A1 inhibition on androgen receptor signaling.

  • Cell Line: Human prostate cancer cell lines expressing the androgen receptor (e.g., LNCaP, VCaP).

  • Culture Conditions: Maintain cells in a suitable culture medium, often steroid-depleted (e.g., using charcoal-stripped fetal bovine serum) to reduce baseline androgen levels.

  • Treatment: Treat cells with the CYP17A1 inhibitor at various concentrations in the presence of a precursor steroid (e.g., progesterone) that can be converted to androgens.

  • Endpoint Measurement:

    • Androgen Production: Measure the levels of testosterone and dihydrotestosterone (DHT) in the cell culture supernatant or cell lysates using methods like ELISA or LC-MS/MS.

    • AR-regulated Gene Expression: Quantify the expression of AR target genes, such as prostate-specific antigen (PSA), at the mRNA (qRT-PCR) or protein level (Western blot, ELISA).

  • Data Analysis: Determine the dose-dependent effect of the inhibitor on androgen production and AR target gene expression.

Conclusion

The in vitro data presented in this guide provide a comparative overview of the potency and selectivity of abiraterone, orteronel, and galeterone. While abiraterone is a potent inhibitor of both CYP17A1 activities, orteronel and galeterone exhibit greater selectivity for the 17,20-lyase, which may translate to a more favorable side-effect profile by sparing cortisol synthesis. However, the multi-targeting actions of abiraterone and galeterone, including androgen receptor antagonism, may contribute to their overall anti-cancer efficacy. The provided experimental protocols and workflows offer a framework for the continued evaluation and development of novel CYP17A1 inhibitors. This head-to-head comparison is intended to empower researchers and drug developers to make informed decisions in the pursuit of more effective therapies for prostate cancer.

References

The Therapeutic Potential of Cyp17-IN-1 and its Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), the inhibition of androgen biosynthesis remains a cornerstone of treatment strategies. Cytochrome P450 17A1 (CYP17A1), a critical enzyme in this pathway, has emerged as a key therapeutic target. This guide provides a detailed comparison of a selective CYP17A1 inhibitor, represented here as "Cyp17-IN-1" (using the well-documented selective inhibitor Orteronel/TAK-700 as a proxy), with the first-generation inhibitor, Abiraterone Acetate. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Androgen Synthesis

CYP17A1 is a dual-function enzyme, possessing both 17α-hydroxylase and 17,20-lyase activities. Both activities are essential for the production of androgens, such as testosterone and dihydrotestosterone (DHT), which fuel the growth of prostate cancer. Inhibitors of CYP17A1 aim to block this production, thereby depriving the cancer cells of the signals they need to proliferate.

Abiraterone Acetate , the prodrug of Abiraterone, is a potent, irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase functions of CYP17A1.[1][2] Its broad-spectrum inhibition effectively shuts down androgen production in the testes, adrenal glands, and within the tumor itself.[2]

Orteronel (TAK-700) , serving as our stand-in for the selective "this compound", is a non-steroidal, reversible inhibitor with greater selectivity for the 17,20-lyase activity of CYP17A1.[3][4][5] This selectivity is hypothesized to reduce the impact on glucocorticoid synthesis, potentially mitigating some of the side effects associated with broader CYP17A1 inhibition.[3]

Quantitative Comparison of Inhibitory Activity

The in vitro potency of these inhibitors against the dual functions of CYP17A1 is a critical determinant of their therapeutic profile. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this potency.

CompoundCYP17A1 17α-hydroxylase IC50 (nM)CYP17A1 17,20-lyase IC50 (nM)Selectivity for 17,20-lyase
Orteronel (TAK-700) 760139~5.5-fold
Abiraterone 2.5150.17-fold (less selective)

Note: Data for Orteronel is from preclinical studies. Data for Abiraterone is from published research.

Preclinical Efficacy: In Vivo Tumor Growth Inhibition

Preclinical studies in animal models provide crucial insights into the potential in vivo efficacy of these inhibitors.

Orteronel (TAK-700): Preclinical studies in cynomolgus monkeys demonstrated that Orteronel treatment, especially when combined with castration, leads to a significant and sustained suppression of serum dehydroepiandrosterone (DHEA) and testosterone levels.[1] This provides a strong rationale for its testing in advanced prostate cancer.

Abiraterone Acetate: In a patient-derived xenograft (PDX) model of castration-resistant prostate cancer (LuCaP 136CR), Abiraterone Acetate treatment resulted in significant inhibition of tumor progression and increased survival.[6] Another study showed that the conversion of abiraterone to its more active metabolite, Δ4-abiraterone (D4A), drives potent antitumor activity in xenograft models, suggesting that the in vivo efficacy is multifactorial.[7] A combination of abiraterone and dutasteride also showed a potent inhibitory effect on tumor growth in a C4-2 prostate cancer cell line model.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of CYP17A1 inhibitors.

CYP17A1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CYP17A1.

Objective: To determine the IC50 values of test compounds against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Cytochrome P450 reductase (CPR)

  • Cytochrome b5 (for lyase activity)

  • NADPH

  • Radiolabeled substrates: [14C]-Progesterone (for hydroxylase activity) and [3H]-17α-hydroxypregnenolone (for lyase activity)

  • Test compounds (e.g., Orteronel, Abiraterone) at various concentrations

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the CYP17A1 enzyme, CPR (and cytochrome b5 for the lyase assay), and the reaction buffer.

  • Add the test compound at a range of concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate and NADPH.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed by measuring the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To assess the cytotoxic effects of CYP17A1 inhibitors on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, PC-3)

  • Cell culture medium and supplements (e.g., FBS)

  • 96-well cell culture plates

  • Test compounds (e.g., Orteronel, Abiraterone) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed the prostate cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To further clarify the context and processes involved in evaluating CYP17A1 inhibitors, the following diagrams are provided.

Androgen_Biosynthesis_Pathway cluster_cyp17a1 CYP17A1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17α-Hydroxy- pregnenolone Pregnenolone->_17OH_Preg hydroxylase _17OH_Prog 17α-Hydroxy- progesterone Progesterone->_17OH_Prog hydroxylase DHEA DHEA _17OH_Preg->DHEA lyase Androstenedione Androstenedione _17OH_Prog->Androstenedione lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR activates Proliferation Tumor Cell Proliferation AR->Proliferation promotes hydroxylase 17α-hydroxylase lyase 17,20-lyase Abiraterone Abiraterone (non-selective) Abiraterone->hydroxylase inhibits Abiraterone->lyase inhibits Orteronel Orteronel (selective) Orteronel->lyase selectively inhibits

Caption: Androgen biosynthesis pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Enzyme_Assay CYP17A1 Enzyme Inhibition Assay (IC50 Determination) Cell_Viability Prostate Cancer Cell Viability Assay (e.g., MTT, IC50) Enzyme_Assay->Cell_Viability Selectivity_Panel CYP450 Selectivity Panel Cell_Viability->Selectivity_Panel PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Studies Selectivity_Panel->PK_PD Xenograft Prostate Cancer Xenograft Model (Tumor Growth Inhibition) PK_PD->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Data_Analysis Statistical Analysis & Dose-Response Modeling Toxicity->Data_Analysis Lead_Optimization Lead Candidate Selection/Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for preclinical evaluation of a CYP17A1 inhibitor.

Conclusion

The development of CYP17A1 inhibitors has significantly advanced the treatment of castration-resistant prostate cancer. While first-generation inhibitors like Abiraterone demonstrate potent, broad-spectrum activity, next-generation compounds, exemplified by Orteronel ("this compound"), offer the potential for greater selectivity. This selectivity for the 17,20-lyase function may translate to a more favorable safety profile by minimizing the impact on glucocorticoid synthesis.

The comparative data presented in this guide highlight the distinct biochemical profiles of these inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own evaluations. Ultimately, the choice of a therapeutic candidate will depend on a comprehensive assessment of its potency, selectivity, in vivo efficacy, and overall safety profile. The continued exploration of novel CYP17A1 inhibitors holds promise for further improving outcomes for patients with advanced prostate cancer.

References

Safety Operating Guide

Proper Disposal of Cyp17-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

As a potent research compound, the proper disposal of Cyp17-IN-1 is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. In the absence of specific disposal instructions from the manufacturer, it is imperative to follow established best practices for the management of hazardous chemical waste. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound and its associated waste streams.

Pre-Disposal Considerations: Waste Minimization and Hazard Assessment

Before beginning any experiment, a critical first step is to plan for waste generation. The principle of waste minimization should always be applied.[1][2] This involves ordering the smallest necessary quantity of the chemical and designing experiments to use the minimum amount required.[1]

Given that this compound is a potent inhibitor of the CYP17 enzyme, it should be handled as a potentially hazardous compound. All personnel handling this compound must be thoroughly familiar with its properties and potential hazards, which should be detailed in a comprehensive Safety Data Sheet (SDS). In the absence of a specific SDS, it is prudent to treat the compound with a high degree of caution.

Step-by-Step Disposal Procedures

The following procedures are based on general laboratory chemical waste disposal guidelines and should be adapted to comply with your institution's specific policies and local regulations.[1][3][4]

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and absorbent paper, in a dedicated, clearly labeled hazardous waste container.[4]

    • The container must be made of a material compatible with the chemical and its solvent, and it must have a secure, tight-fitting lid.[2][3]

    • Line the container with a heavy-duty plastic bag for ease of disposal.[4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures, leftover solutions, and solvent rinses, in a dedicated, leak-proof, and shatter-resistant container.[2][4]

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected in separate containers.[2][5]

    • The pH of aqueous waste should be considered, as corrosive wastes (pH ≤ 2 or ≥ 12.5) require specific handling.[1]

  • Sharps Waste:

    • Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container.

Labeling and Storage
  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.[1][3]

  • The accumulation start date must be clearly marked on the label.[4]

  • Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][3]

  • Ensure that incompatible wastes are segregated to prevent accidental reactions.[3] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic materials.[3]

  • Keep all waste containers securely closed except when adding waste.[1][2][3]

Disposal and Removal
  • Do not dispose of this compound down the drain. [4][6] This is a critical step to prevent environmental contamination.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[1]

  • Follow all institutional procedures for waste pickup, including completing any necessary forms or documentation.

Summary of Chemical Waste Disposal Guidelines

ParameterGuideline
Waste Minimization Order and use the minimum quantity of chemical necessary.[1]
Waste Segregation Collect solid, liquid, and sharps waste in separate, dedicated containers. Segregate incompatible chemicals.[2][3][4]
Container Requirements Use leak-proof, compatible containers with secure, tight-fitting lids.[2][3]
Labeling Clearly label containers with "Hazardous Waste," the full chemical name, and the accumulation start date.[1][4]
Storage Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Keep containers closed.[1][3]
Disposal Method Contact your institution's Environmental Health and Safety (EHS) office for proper disposal. Do not pour down the drain. [1][4]
Contaminated Materials Dispose of all contaminated PPE and lab supplies as hazardous solid waste.[4]
Empty Containers Triple-rinse empty containers. The rinsate must be collected as hazardous waste. Deface the label before disposing of the rinsed container in the regular trash or as directed by your institution.[2][4]

Experimental Workflow for Safe Handling and Disposal

cluster_planning Planning Phase cluster_handling Handling & Use Phase cluster_waste_collection Waste Collection Phase cluster_disposal Disposal Phase A Assess Hazards of this compound (Review SDS) B Plan Experiment to Minimize Waste A->B C Wear Appropriate PPE (Gloves, Lab Coat, Goggles) B->C D Work in a Ventilated Area (Fume Hood) C->D E Segregate Waste Streams (Solid, Liquid, Sharps) D->E F Use Labeled, Compatible Waste Containers E->F G Keep Waste Containers Securely Closed F->G H Store Waste in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Document Waste for Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these general guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound and contribute to a culture of safety within the laboratory. Always consult your institution's specific waste management policies for detailed instructions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.